Aflatoxin M2-13C17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
OQLKWHFMUPJCJY-CGADXAHWSA-N |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13CH]5[13C]4([13CH2][13CH2]O5)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of ¹³C Labeled Aflatoxin M₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxin M₂ (AFM₂) is a hydroxylated metabolite of Aflatoxin B₂ (AFB₂), a mycotoxin produced by species of Aspergillus. As a member of the aflatoxin family, AFM₂ is a subject of significant interest in toxicology, food safety, and carcinogenesis research. The use of isotopically labeled compounds, such as ¹³C labeled Aflatoxin M₂, is invaluable for a variety of research applications, including metabolic studies, bioanalytical method development, and as an internal standard in quantitative analysis. This guide provides a comprehensive overview of the physicochemical properties of ¹³C labeled Aflatoxin M₂, detailed experimental protocols for their determination, and relevant biological pathways.
It is a well-established principle in isotope chemistry that the substitution of an atom with one of its stable isotopes (e.g., ¹²C with ¹³C) does not significantly alter the chemical and physical properties of a molecule, with the exception of its molecular weight and properties directly influenced by mass, such as vibrational frequencies in infrared spectroscopy and fragmentation patterns in mass spectrometry. Therefore, the physicochemical properties of ¹³C labeled Aflatoxin M₂ are considered to be identical to those of its unlabeled counterpart, aside from its molecular mass.
Physicochemical Properties
The physicochemical properties of both unlabeled and ¹³C labeled Aflatoxin M₂ are summarized in the tables below. The data for the labeled compound are inferred from the unlabeled form.
Table 1: Physicochemical Properties of Aflatoxin M₂
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |
| Molecular Weight | 330.29 g/mol | [1] |
| Appearance | Off-white powder, Colorless to pale-yellow crystals | [1][3] |
| Melting Point | 237-240 °C, 293 °C | [1][2] |
| Solubility | Soluble in DMSO, Ethanol, Petrol Ether; Not soluble in water. Aflatoxins are generally soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. | [1][3] |
| UV Absorption Maxima | Aflatoxins are unstable to UV light in the presence of oxygen. | [3] |
| Fluorescence | Aflatoxins are densely fluorescent. | [3] |
Table 2: Physicochemical Properties of ¹³C Labeled Aflatoxin M₂
| Property | Value | Note |
| Molecular Formula | ¹³C₁₇H₁₄O₇ | |
| Molecular Weight | 347.19 g/mol | Calculated based on the full substitution of ¹²C with ¹³C. |
| Appearance | Off-white powder, Colorless to pale-yellow crystals | Inferred from unlabeled Aflatoxin M₂. |
| Melting Point | 237-240 °C, 293 °C | Inferred from unlabeled Aflatoxin M₂. |
| Solubility | Soluble in DMSO, Ethanol, Petrol Ether; Not soluble in water. | Inferred from unlabeled Aflatoxin M₂. |
| UV Absorption Maxima | Expected to be identical to unlabeled Aflatoxin M₂. | |
| Fluorescence | Expected to be identical to unlabeled Aflatoxin M₂. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of mycotoxins, applicable to ¹³C labeled Aflatoxin M₂, are provided below.
Melting Point Determination
The melting point of ¹³C labeled Aflatoxin M₂ can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline ¹³C labeled Aflatoxin M₂ is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Solubility Assessment
The solubility of ¹³C labeled Aflatoxin M₂ in various solvents can be determined by the following procedure.
-
Sample Preparation: A known amount of ¹³C labeled Aflatoxin M₂ (e.g., 1 mg) is weighed into a series of vials.
-
Solvent Addition: A known volume of the test solvent (e.g., water, ethanol, DMSO) is added to each vial.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of ¹³C labeled Aflatoxin M₂ provides information about its electronic transitions.
-
Sample Preparation: A solution of ¹³C labeled Aflatoxin M₂ of known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solvent.
-
Spectral Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of ¹³C labeled Aflatoxin M₂.
-
Sample Introduction: A solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Interpretation: The molecular ion peak corresponding to the mass of the ¹³C labeled Aflatoxin M₂ is identified. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Aflatoxin M₂
Aflatoxin M₂ is a metabolic product of Aflatoxin B₂. This conversion primarily occurs in the liver. The following diagram illustrates this metabolic relationship.
General Experimental Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the physicochemical characterization of ¹³C labeled Aflatoxin M₂.
References
Aflatoxin M2 as a Metabolite of Aflatoxin B2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of agricultural commodities. While Aflatoxin B1 (AFB1) is the most studied and toxic of the aflatoxins, its dihydro-derivative, Aflatoxin B2 (AFB2), is also a significant contaminant and is classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. Understanding the metabolic fate of AFB2 is crucial for a comprehensive assessment of its toxicological risk. This technical guide provides an in-depth overview of Aflatoxin M2 (AFM2), the 4-hydroxylated metabolite of AFB2, focusing on its biotransformation, analytical detection, and the experimental protocols required for its study.
Biotransformation of Aflatoxin B2 to Aflatoxin M2
The primary site of aflatoxin metabolism is the liver, where a complex interplay of enzymes, primarily from the cytochrome P450 (CYP) superfamily, bioactivates and detoxifies these compounds. The conversion of AFB2 to AFM2 is a phase I metabolic reaction, specifically a hydroxylation at the C4 position of the terminal furan ring.[1][2] This process is analogous to the well-documented conversion of AFB1 to its hydroxylated metabolite, Aflatoxin M1 (AFM1).
While the metabolism of AFB1 has been extensively studied, the biotransformation of AFB2 to AFM2 is less well-quantified in the scientific literature. Early in vitro studies using liver preparations from various animal species have demonstrated that this metabolic pathway exists. However, the conversion rate appears to be significantly lower than that of AFB1 to AFM1, and AFM2 is often detected in small quantities.[3]
Signaling Pathway
The metabolic conversion of Aflatoxin B2 to Aflatoxin M2 is a critical step in its detoxification pathway. This biotransformation is primarily carried out by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes.
Quantitative Data on AFB2 Metabolism
Quantitative data on the conversion of AFB2 to AFM2 is sparse in the literature, especially concerning human liver preparations. An early but pivotal study by Roebuck, Siegel, and Wogan (1978) investigated the in vitro metabolism of AFB2 in postmitochondrial supernatant fractions from various species. The findings from this study are summarized below.
| Species | Liver Preparation | Percentage of AFB2 Metabolized (30 min) | Aflatoxin M2 Formation |
| Duck | Postmitochondrial Supernatant | 40 - 80% | Detected in small amounts |
| Rat | Postmitochondrial Supernatant | < 6% | Not reported |
| Mouse | Postmitochondrial Supernatant | < 6% | Not reported |
| Human | Postmitochondrial Supernatant | < 6% | Not definitively quantified |
| Data from Roebuck, B. D., Siegel, W. G., & Wogan, G. N. (1978). In vitro metabolism of aflatoxin B2 by animal and human liver. Cancer research, 38(4), 999–1002.[3] |
It is important to note that analytical methodologies have significantly advanced since this study, and the use of modern techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could provide more sensitive and precise quantification of AFM2 formation.
Experimental Protocols
To facilitate further research into the metabolism of Aflatoxin B2, this section provides detailed methodologies for an in vitro metabolism study and the subsequent analysis of the resulting metabolites.
In Vitro Metabolism of Aflatoxin B2 in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic conversion of AFB2 to AFM2 using human liver microsomes.
Experimental Workflow:
Materials:
-
Human liver microsomes (pooled)
-
Aflatoxin B2 (AFB2) standard
-
Aflatoxin M2 (AFM2) standard
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AFB2 in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare working solutions of AFB2 by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes (typically 0.2-1.0 mg/mL final protein concentration), potassium phosphate buffer, and MgCl₂.
-
Add the AFB2 working solution to the incubation mixture.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantification of Aflatoxin M2 by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of AFM2 in the supernatant from the in vitro metabolism assay.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of mycotoxins.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for AFB2 and AFM2 need to be optimized.
Example MRM Transitions (to be optimized on the specific instrument):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Aflatoxin B2 | 315.1 | 287.1 | 259.1 |
| Aflatoxin M2 | 331.1 | 275.1 | 313.1 |
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of calibration standards of AFM2 in the same matrix as the terminated incubation samples (e.g., buffer:acetonitrile 1:2) to account for matrix effects.
-
The concentration range of the calibration curve should encompass the expected concentrations of AFM2 in the samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data in MRM mode using the optimized transitions for AFB2 and AFM2.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of AFM2 in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the AFM2 standards.
-
Determine the concentration of AFM2 in the unknown samples by interpolating their peak areas from the calibration curve.
-
The rate of AFM2 formation can then be calculated and expressed as pmol/min/mg of microsomal protein.
-
Conclusion
The metabolic conversion of Aflatoxin B2 to its hydroxylated metabolite, Aflatoxin M2, is a recognized but relatively understudied detoxification pathway. While qualitative evidence for this biotransformation exists, there is a clear need for more comprehensive quantitative data, particularly in human-derived in vitro systems. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the kinetics of AFB2 metabolism and to accurately quantify the formation of AFM2. Such studies are essential for refining the toxicological risk assessment of AFB2 and for gaining a more complete understanding of the metabolic fate of this important mycotoxin. The application of modern analytical techniques will be pivotal in filling the current knowledge gaps and in providing the data necessary for informed regulatory decisions.
References
- 1. Genetic expression of aflatoxin metabolism. Effects of 3-methylcholanthrene and beta-naphthoflavone on hepatic microsomal metabolism and mutagenic activation of aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined toxic effects of aflatoxin B2 and the protective role of resveratrol in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of aflatoxin B2 by animal and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotopic Purity of Aflatoxin M2-¹³C₁₇: A Technical Guide for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals on the Characterization and Application of Aflatoxin M2-¹³C₁₇ Internal Standard.
This technical guide provides a comprehensive overview of the isotopic purity of Aflatoxin M2-¹³C₁₇, a critical internal standard for the accurate quantification of Aflatoxin M2 in various matrices. The document details the significance of isotopic purity, methods for its determination, and presents available data on the isotopic distribution of commercially available standards. Experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Aflatoxin M2 and the Role of Isotopic Internal Standards
Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2, a mycotoxin produced by certain species of Aspergillus fungi.[1] Due to its potential carcinogenicity and presence in milk and dairy products from animals consuming contaminated feed, sensitive and accurate analytical methods are required for its detection and quantification.
Stable isotope-labeled internal standards, such as Aflatoxin M2-¹³C₁₇, are indispensable for robust analytical methodologies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). These standards, being chemically identical to the analyte of interest but with a different mass, co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification. The isotopic purity of these internal standards is a critical parameter that directly impacts the accuracy of the analytical results.
Quantitative Data on Isotopic Purity
The isotopic purity of Aflatoxin M2-¹³C₁₇ is a measure of the percentage of the material that is fully labeled with seventeen ¹³C atoms. Commercially available standards typically exhibit high isotopic enrichment. The following tables summarize the available data on the isotopic purity and related specifications of Aflatoxin M2-¹³C₁₇.
Table 1: General Specifications of Aflatoxin M2-¹³C₁₇ Internal Standard
| Parameter | Specification | Source |
| Chemical Formula | ¹³C₁₇H₁₄O₇ | IniKem BioPharmaTech Co.,Ltd.[2] |
| Molecular Weight | 347 g/mol | IniKem BioPharmaTech Co.,Ltd.[2] |
| Unlabeled Counterpart | Aflatoxin M2 (CAS: 6885-57-0) | IniKem BioPharmaTech Co.,Ltd.[2] |
| Purity (Chemical) | ≥98% | IniKem BioPharmaTech Co.,Ltd.[3] |
Table 2: Reported Isotopic Purity of Uniformly ¹³C-Labeled Aflatoxin Standards
| Compound | Reported Isotopic Purity | Supplier |
| U-[¹³C₁₇]-Aflatoxin M1 | >98% | LIBIOS |
Note: While a specific certificate of analysis for Aflatoxin M2-¹³C₁₇ with detailed isotopic distribution was not publicly available, the isotopic purity of the closely related U-[¹³C₁₇]-Aflatoxin M1 from the same supplier provides a strong indication of the expected purity for Aflatoxin M2-¹³C₁₇.
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of Aflatoxin M2-¹³C₁₇ is typically performed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with liquid chromatography.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the Aflatoxin M2-¹³C₁₇ internal standard in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 µg/mL.
-
Working Solution: Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 100 ng/mL).
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 300-400.
-
Resolution: ≥ 60,000 FWHM.
Data Analysis
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum of the Aflatoxin M2-¹³C₁₇ standard.
-
Isotopologue Peak Integration: Identify and integrate the peak areas of the monoisotopic peak of the fully labeled species ([¹³C₁₇]M+H)⁺ and any other significant isotopologues (e.g., [¹³C₁₆¹²C₁]M+H)⁺, ([¹³C₁₅¹²C₂]M+H)⁺).
-
Correction for Natural Isotopic Abundance: Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule and the reagent gases.
-
Isotopic Purity Calculation: Calculate the isotopic purity as the percentage of the fully labeled species relative to the sum of all isotopologues.
Isotopic Purity (%) = (Area of [¹³C₁₇]M+H)⁺ / Σ(Areas of all isotopologues)) x 100
Visualizations
The following diagrams illustrate key aspects of the analysis and characterization of Aflatoxin M2-¹³C₁₇.
Caption: Workflow for the determination of isotopic purity of Aflatoxin M2-¹³C₁₇.
Caption: Proposed fragmentation of Aflatoxin M2 and its ¹³C₁₇ isotopologue in ESI-MS/MS.
Caption: Decision tree for the suitability of an Aflatoxin M2-¹³C₁₇ internal standard batch.
Conclusion
The isotopic purity of Aflatoxin M2-¹³C₁₇ is a cornerstone for the accurate and reliable quantification of Aflatoxin M2 in complex matrices. This technical guide has provided an overview of the currently available data, a detailed experimental protocol for the determination of isotopic purity, and visual representations of the analytical workflow and molecular fragmentation. For researchers and professionals in drug development and food safety, a thorough understanding and verification of the isotopic purity of internal standards are paramount to ensure the integrity and validity of analytical data. It is recommended to always refer to the supplier's certificate of analysis for batch-specific isotopic purity information.
References
Decoding the Aflatoxin M2-¹³C₁₇ Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise quantification of mycotoxins is paramount for safety and efficacy. Aflatoxin M2, a metabolite of Aflatoxin B2, is a potential contaminant in various agricultural commodities. The use of a stable isotope-labeled internal standard, such as Aflatoxin M2-¹³C₁₇, is the gold standard for accurate analysis by mass spectrometry. This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for Aflatoxin M2-¹³C₁₇, detailing the critical data, experimental protocols, and the analytical workflow.
Certificate of Analysis: Aflatoxin M2-¹³C₁₇
A Certificate of Analysis for a stable isotope-labeled standard like Aflatoxin M2-¹³C₁₇ provides essential information about its identity, purity, concentration, and storage conditions. Below is a summary of typical quantitative data found on a CoA, structured for clarity and easy comparison.
Table 1: Product Information
| Parameter | Value |
| Product Name | Aflatoxin M2-¹³C₁₇ |
| Catalog Number | Varies by supplier |
| CAS Number | Not available for the labeled compound |
| Unlabeled CAS Number | 6885-57-0[1][2] |
| Molecular Formula | ¹³C₁₇H₁₄O₇ |
| Molecular Weight | ~347 g/mol [1] |
Table 2: Analytical Data
| Parameter | Specification |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% ¹³C |
| Concentration | 0.5 µg/mL in Acetonitrile[3] |
| Uncertainty | Varies by batch, typically ≤5% |
| Appearance | Clear, colorless solution |
Table 3: Storage and Handling
| Condition | Recommendation |
| Storage Temperature | -20°C[2] |
| Shipping Temperature | Ambient |
| Handling | Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[4] Aflatoxins are potent toxins.[5] |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
The data presented in a Certificate of Analysis is derived from rigorous experimental testing. The following are detailed methodologies for key experiments performed to certify the quality of an Aflatoxin M2-¹³C₁₇ analytical standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the chemical purity of the Aflatoxin M2-¹³C₁₇ standard.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a specific wavelength (e.g., 365 nm) or fluorescence detection with appropriate excitation and emission wavelengths.
-
Procedure: A solution of the Aflatoxin M2-¹³C₁₇ standard is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to Aflatoxin M2-¹³C₁₇ is compared to the total area of all peaks.
-
Calculation: Purity (%) = (Area of Aflatoxin M2-¹³C₁₇ Peak / Total Area of All Peaks) x 100
Concentration Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately determine the concentration of the Aflatoxin M2-¹³C₁₇ solution. This is often done using a stable isotope dilution assay (SIDA).[6][7]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the labeled standard and a certified reference material of the unlabeled Aflatoxin M2.
-
Procedure:
-
A calibration curve is prepared using a certified reference material of unlabeled Aflatoxin M2 at known concentrations.
-
The Aflatoxin M2-¹³C₁₇ solution is diluted to an appropriate concentration.
-
Both the calibration standards and the diluted Aflatoxin M2-¹³C₁₇ solution are analyzed by LC-MS/MS.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.
-
The concentration of the Aflatoxin M2-¹³C₁₇ solution is determined from the calibration curve.
-
Isotopic Enrichment Determination by Mass Spectrometry
-
Objective: To confirm the percentage of ¹³C atoms in the Aflatoxin M2-¹³C₁₇ molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Procedure: The Aflatoxin M2-¹³C₁₇ standard is directly infused or injected into the mass spectrometer. The mass spectrum is acquired, showing the distribution of isotopic peaks.
-
Calculation: The relative intensities of the peak corresponding to the fully ¹³C-labeled molecule and any peaks corresponding to molecules with fewer ¹³C atoms are used to calculate the isotopic enrichment.
Analytical Workflow and Signaling Pathways
The use of Aflatoxin M2-¹³C₁₇ as an internal standard is a critical component of the analytical workflow for the quantification of Aflatoxin M2 in a sample.
The logic behind using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the native analyte.
References
- 1. U-[13C17]- Aflatoxin M2 in acetonitrile-企业官网 [inikem.com]
- 2. abmole.com [abmole.com]
- 3. HWSTD#1101U:U-[13C17]-Aflatoxin M2-0.5 µg/mL-Acetonitrile – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 4. fssai.gov.in [fssai.gov.in]
- 5. fssai.gov.in [fssai.gov.in]
- 6. fda.gov [fda.gov]
- 7. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Aflatoxin M₂-¹³C₁₇ in Analytical Research
This document provides a technical overview of Aflatoxin M₂-¹³C₁₇, a critical analytical standard for researchers, scientists, and professionals in drug development and food safety. It details its commercial availability, application in quantitative analysis, and a generalized experimental workflow for its use.
Introduction to Aflatoxin M₂-¹³C₁₇
Aflatoxin M₂ (AFM₂) is a hydroxylated metabolite of Aflatoxin B₂ (AFB₂), a mycotoxin produced by Aspergillus species that can contaminate food and animal feed.[1][2][3] Aflatoxin M₂-¹³C₁₇ is the stable, non-radioactive, isotopically labeled form of AFM₂, where all 17 carbon atoms have been replaced with the ¹³C isotope.[4]
Its primary application is as an internal standard (ISTD) in analytical chemistry, particularly for Isotope Dilution Mass Spectrometry (IDMS).[5] In these methods, a known quantity of Aflatoxin M₂-¹³C₁₇ is added to a sample at the beginning of the extraction process. Because it is chemically and physically almost identical to the non-labeled ("native") Aflatoxin M₂, it experiences the same analyte loss during sample preparation and the same ionization response (or suppression/enhancement) in the mass spectrometer.[6][7] By comparing the signal of the known labeled standard to the unknown native analyte, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and recovery losses.[5][7] This approach is considered the gold standard for mycotoxin analysis at trace levels.[5]
Commercial Sources for Aflatoxin M₂-¹³C₁₇
Aflatoxin M₂-¹³C₁₇ is available from several specialized chemical suppliers, typically as a certified solution in an organic solvent like acetonitrile. The table below summarizes key information from various commercial sources.
| Supplier | Product Name / Identifier | Concentration | Solvent |
| Pribolab | HWSTD#1101U:U-[¹³C₁₇]-Aflatoxin M₂ | 0.5 µg/mL | Acetonitrile |
| IniKem BioPharmaTech | U-[¹³C₁₇]-Aflatoxin M₂ in acetonitrile | Various (on demand) | Acetonitrile |
| Romer Labs | Biopure™ U-[¹³C₁₇] - Aflatoxin M₁* | 0.5 µg/mL | Acetonitrile |
| Sigma-Aldrich (Merck) | Offers a range of ¹³C labeled mycotoxin standards | Varies | Varies |
| LIBIOS | Offers various ¹³C labeled aflatoxin standards | Varies | Varies |
*Note: While a direct link for Aflatoxin M₂-¹³C₁₇ from Romer Labs was not found in the search, they are a primary producer of ¹³C-labeled mycotoxin standards, including Aflatoxin M₁-¹³C₁₇.[8][9] **Note: These vendors are known suppliers of ¹³C-labeled mycotoxins; direct confirmation for Aflatoxin M₂-¹³C₁₇ availability should be made on their respective websites.[10]
Experimental Protocol: Quantification of Aflatoxin M₂ using IDMS
The following is a generalized protocol for the quantification of Aflatoxin M₂ in a complex matrix (e.g., peanut products, milk) using Aflatoxin M₂-¹³C₁₇ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for mycotoxin analysis.[8][11]
Objective: To accurately quantify the concentration of native Aflatoxin M₂ in a sample matrix.
Materials:
-
Aflatoxin M₂-¹³C₁₇ internal standard solution (e.g., 0.5 µg/mL in acetonitrile).
-
Native Aflatoxin M₂ analytical standard for calibration.
-
Homogenized sample (e.g., peanut paste, milk).
-
Extraction Solvent: Acetonitrile/Water mixture (e.g., 80:20 v/v).
-
Hexane (for defatting, if necessary).
-
Salts for partitioning (e.g., magnesium sulfate, sodium chloride) as used in QuEChERS methods.[11]
-
Cleanup column: Immunoaffinity column (IAC) or Solid Phase Extraction (SPE) cartridge (e.g., C18).[12][13]
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation & Spiking:
-
Weigh a homogenized portion of the sample (e.g., 5 g) into a centrifuge tube.
-
Add a precise volume of the Aflatoxin M₂-¹³C₁₇ internal standard solution to the sample. This "spiking" step is critical and the amount added should be comparable to the expected concentration range of the native analyte.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add the extraction solvent (e.g., 20 mL of acetonitrile/water) to the tube.
-
For high-fat matrices like peanuts, add hexane to aid in lipid removal.[11]
-
Add partitioning salts, cap tightly, and shake vigorously for several minutes. This step extracts the aflatoxins from the sample matrix into the organic solvent phase.
-
Centrifuge the sample to separate the organic layer from the solid and aqueous layers.
-
-
Cleanup (Purification):
-
Take a known volume of the supernatant (organic extract).
-
Pass the extract through a cleanup column (e.g., an immunoaffinity column specific for aflatoxins or a general SPE column) to remove matrix components that could interfere with the analysis.[12][13][14]
-
Wash the column to remove residual interferences.
-
Elute the aflatoxins (both native and ¹³C-labeled) from the column using an appropriate solvent (e.g., methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of mobile phase solvent suitable for LC-MS/MS injection (e.g., 500 µL of 50% acetonitrile/water).[8]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The liquid chromatography step separates the analytes from any remaining matrix components. The native and ¹³C-labeled aflatoxins will have nearly identical retention times.[6]
-
The tandem mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both native Aflatoxin M₂ and Aflatoxin M₂-¹³C₁₇ (Multiple Reaction Monitoring - MRM mode).
-
The mass difference (17 Da) allows the instrument to detect and quantify both compounds simultaneously and independently.[7]
-
-
Data Analysis:
-
Create a calibration curve using standards of native Aflatoxin M₂ spiked with the same constant amount of Aflatoxin M₂-¹³C₁₇ as the samples.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard for each sample and calibrant.
-
Quantify the concentration of Aflatoxin M₂ in the sample by comparing its peak area ratio against the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the logic and workflow associated with the use of Aflatoxin M₂-¹³C₁₇.
References
- 1. abmole.com [abmole.com]
- 2. Aflatoxin M2 - LKT Labs [lktlabs.com]
- 3. Aflatoxin M2 | C17H14O7 | CID 10903619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. U-[13C17]- Aflatoxin M2 in acetonitrile-企业官网 [inikem.com]
- 5. newfoodmagazine.com [newfoodmagazine.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. fda.gov [fda.gov]
- 9. Discover BiopureTM U-[13C17] - Aflatoxin M1 - 0.5 µg/mL in acetonitrile at Romer Labs [romerlabs.com]
- 10. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]
- 11. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 12. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MaxSignal IAC Total Aflatoxin (B1, B2, G1, G2, M1, M2) [mzfoodtest.com]
- 14. lcms.cz [lcms.cz]
The Biosynthetic Pathway of Aflatoxin M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus species, primarily Aspergillus flavus and Aspergillus parasiticus. While less toxic than its B1 and M1 counterparts, the presence of AFM2 in food and feed remains a significant concern for public health and agriculture. This technical guide provides a comprehensive overview of the biosynthetic pathway of Aflatoxin M2, with a focus on its enzymatic conversion from AFB2. It includes a detailed examination of the genetic and enzymatic machinery involved, experimental protocols for its study, and quantitative data where available. This document is intended to serve as a valuable resource for researchers in mycotoxicology, fungal genetics, and drug development aimed at mitigating aflatoxin contamination.
Introduction to Aflatoxin M2 Biosynthesis
Aflatoxins are a group of toxic and carcinogenic secondary metabolites produced by certain molds of the Aspergillus genus. The biosynthesis of these compounds is a complex process involving a cluster of at least 25 co-regulated genes. Aflatoxin M2 is structurally defined as 4-hydroxy-aflatoxin B2. Its biosynthesis is intrinsically linked to that of Aflatoxin B2.
The overall aflatoxin biosynthetic pathway commences with the condensation of acetate and malonyl-CoA units to form a polyketide backbone, which then undergoes a series of enzymatic modifications to yield various aflatoxin congeners. The formation of AFB1 and AFB2 is believed to occur via a branched pathway, with their respective hydroxylated metabolites, AFM1 and AFM2, arising from subsequent enzymatic action.
The Core Biosynthetic Pathway: From Precursors to Aflatoxin B2
The biosynthesis of AFB2, the direct precursor to AFM2, involves a cascade of enzymatic reactions encoded by the aflatoxin gene cluster. Key intermediates in this pathway include:
-
Norsolorinic Acid: The first stable intermediate in the pathway.
-
Averantin
-
Versiconal Hemiacetal Acetate
-
Versicolorin B
-
Sterigmatocystin (ST) and Dihydrosterigmatocystin (DHST): These are crucial branch-point intermediates. The pathway leading to AFB1 proceeds through ST, while the pathway to AFB2 proceeds through DHST.
The conversion from these precursors to AFB2 involves a series of oxidations, reductions, and methylations catalyzed by enzymes such as polyketide synthases, dehydrogenases, and O-methyltransferases.
The Final Conversion: Aflatoxin B2 to Aflatoxin M2
The conversion of Aflatoxin B2 to Aflatoxin M2 is a hydroxylation reaction at the C4 position. While this conversion is well-documented in mammalian metabolism following ingestion of AFB2, evidence also points to its occurrence within the producing fungus, Aspergillus flavus[1][2].
The Enzymatic Machinery: A Putative Role for Cytochrome P450 Monooxygenases
The hydroxylation of AFB2 to AFM2 is catalyzed by a cytochrome P450 (CYP) monooxygenase. In mammals, various CYP isoforms are responsible for this biotransformation. Within the Aspergillus aflatoxin gene cluster, several genes encoding putative CYP enzymes have been identified, including cypX (aflV) and moxY (aflW)[3][4]. While their precise substrate specificities are still under investigation, it is highly probable that one or more of these enzymes are responsible for the hydroxylation of AFB2 to AFM2.
The reaction catalyzed by a cytochrome P450 monooxygenase can be summarized as follows:
AFB2 + NADPH + H⁺ + O₂ → AFM2 + NADP⁺ + H₂O
This reaction requires molecular oxygen and a reducing equivalent, typically provided by NADPH via a cytochrome P450 reductase.
Quantitative Data
Currently, specific quantitative data for the enzymatic conversion of Aflatoxin B2 to Aflatoxin M2 by fungal enzymes, such as Michaelis-Menten constants (Km) and specific activity, are not extensively reported in the public literature. However, studies on the broader aflatoxin pathway and on mammalian CYP-mediated metabolism of aflatoxins can provide some context. For instance, studies on the conversion of sterigmatocystin and O-methylsterigmatocystin have determined Km values in the low micromolar range, suggesting high-affinity enzyme-substrate interactions[5].
Table 1: Putative Quantitative Parameters for Aflatoxin Biosynthesis Enzymes
| Enzyme/Reaction | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/System | Reference |
| O-methyltransferase | Sterigmatocystin | 2.0 | Not Reported | Aspergillus parasiticus | [5] |
| O-methyltransferase | Dihydrosterigmatocystin | 22.5 | Not Reported | Aspergillus parasiticus | [5] |
| Oxidoreductase | O-methylsterigmatocystin | 1.2 | Not Reported | Aspergillus parasiticus | [5] |
| Oxidoreductase | Dihydro-O-methylsterigmatocystin | 13.4 | Not Reported | Aspergillus parasiticus | [5] |
| Cytochrome P450 (inferred for B2 to M2) | Aflatoxin B2 | Not Reported | Not Reported | Aspergillus flavus | - |
Note: Data for the specific B2 to M2 conversion is not available and is an area for future research.
Experimental Protocols
Protocol for Extraction and Quantification of Aflatoxins B2 and M2 from Fungal Cultures
This protocol is adapted from established methods for aflatoxin analysis.
5.1.1. Materials
-
Aspergillus flavus culture grown on a suitable medium (e.g., YES agar).
-
Chloroform
-
Methanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Immunoaffinity columns (IAC) for total aflatoxins or specific for M-group aflatoxins.
-
HPLC system with a fluorescence detector (FLD) and a C18 column.
-
Aflatoxin B2 and M2 standards.
5.1.2. Extraction Procedure
-
Homogenize a known amount of fungal mycelium and agar with a mixture of methanol and water (e.g., 80:20 v/v) and 4g of NaCl.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a qualitative filter paper.
-
Dilute a known volume of the filtrate with water.
-
Filter the diluted extract through a glass microfiber filter.
5.1.3. Immunoaffinity Column Cleanup
-
Pass the filtered extract through an immunoaffinity column at a slow, steady flow rate (1-2 drops per second).
-
Wash the column with purified water to remove unbound impurities.
-
Elute the aflatoxins from the column using methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of HPLC mobile phase.
5.1.4. HPLC Quantification
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Quantify Aflatoxin B2 and M2 by comparing the peak areas to those of known standards.
Proposed Protocol for In Vitro Assay of Aflatoxin B2 Hydroxylation
This protocol is a proposed method based on standard procedures for characterizing cytochrome P450 enzymes.
5.2.1. Materials
-
Microsomal fraction prepared from Aspergillus flavus expressing the candidate cytochrome P450 enzyme. Alternatively, a heterologously expressed and purified P450 enzyme and its corresponding reductase.
-
Aflatoxin B2 standard solution.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Potassium phosphate buffer (pH 7.4).
-
Reaction tubes.
-
Stopping solution (e.g., cold acetonitrile or chloroform).
5.2.2. Assay Procedure
-
Prepare a reaction mixture containing the microsomal fraction (or purified enzymes), the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 28-37°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of Aflatoxin B2.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold stopping solution.
-
Vortex and centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of Aflatoxin M2 using the HPLC method described in Protocol 5.1.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of Aflatoxin B2 while keeping the enzyme concentration and reaction time constant.
Visualizations
References
- 1. Biosynthetic relationship among aflatoxins B1, B2, M1, and M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genes encoding cytochrome P450 and monooxygenase enzymes define one end of the aflatoxin pathway gene cluster in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymological evidence for separate pathways for aflatoxin B1 and B2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Analysis of Aflatoxin M2 in Dairy Products using Isotope Dilution LC-MS/MS with Aflatoxin M2-13C17
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Aflatoxin M2 in various dairy matrices. The protocol employs a stable isotope-labeled internal standard, Aflatoxin M2-13C17, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] Detailed protocols for sample preparation using both QuEChERS and Solid-Phase Extraction (SPE) are provided, along with optimized LC-MS/MS parameters. This method is suitable for researchers, scientists, and quality control professionals in the field of mycotoxin analysis.
Introduction
Aflatoxins are mycotoxins produced by species of Aspergillus fungi and are potent natural carcinogens.[3][4][5] Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and can be found in the milk of animals that have consumed contaminated feed.[3][6][7] Due to its potential health risks, regulatory bodies worldwide have set stringent maximum residue limits for aflatoxins in food products.
LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[8] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification as they mimic the physicochemical behavior of the target analyte, effectively correcting for matrix-induced signal suppression or enhancement and variations in extraction recovery.
This application note provides a comprehensive protocol for the analysis of Aflatoxin M2, featuring the use of this compound as an internal standard.
Experimental Protocols
Sample Preparation
Two common and effective sample preparation methods are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a Solid-Phase Extraction (SPE) protocol.
This method is adapted for the extraction of aflatoxins from liquid milk.
Materials:
-
Homogenized milk sample
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 50 mL polypropylene centrifuge tube, add 10 mL of the milk sample.
-
Spike the sample with the this compound internal standard solution at an appropriate concentration.
-
Add 10 mL of acetonitrile and 5 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol) and vortex.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
This protocol is suitable for a cleaner extraction from more complex dairy matrices like yogurt or cheese.
Materials:
-
Homogenized dairy sample (e.g., yogurt, cheese)
-
This compound internal standard solution
-
Extraction solvent (e.g., Acetonitrile/Water 80:20, v/v)
-
SPE cartridges (e.g., C18 or specialized mycotoxin cleanup columns)
-
Methanol (for conditioning and elution)
-
Water
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 20 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the aflatoxins with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and vortex.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aflatoxin M2 | 331.1 | 275.1 | 25 |
| 331.1 | 313.1 | 20 | |
| This compound | 348.1 | 289.1 | 25 |
| 348.1 | 330.1 | 20 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized accordingly.
Data Presentation
The following tables summarize typical performance data for the analysis of Aflatoxin M2 using a 13C-labeled internal standard.
Table 1: Method Performance Characteristics for Aflatoxin M2
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.03 - 0.11 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 0.36 µg/kg |
| Repeatability (RSDr, %) | < 15% |
| Reproducibility (RSDR, %) | < 20% |
Data compiled from representative studies.[2]
Table 2: Recovery of Aflatoxin M2 from Spiked Dairy Samples
| Matrix | Spiking Level (µg/kg) | Recovery (%) |
| Milk | 0.5 | 95 |
| 2.5 | 92 | |
| Yogurt | 0.5 | 88 |
| 2.5 | 85 | |
| Cheese | 0.5 | 82 |
| 2.5 | 80 |
Recovery data is indicative and may vary based on the specific matrix and extraction protocol.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. lcms.cz [lcms.cz]
- 7. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 8. shimadzu.com [shimadzu.com]
Application Note: High-Throughput Analysis of Aflatoxin M2 in Food Matrices using a QuEChERS Method with Aflatoxin M2-¹³C₁₇ Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Aflatoxin M2 in various food matrices. The protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and clean-up method, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Aflatoxin M2-¹³C₁₇, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly suited for high-throughput screening of food products to ensure compliance with regulatory limits.
Introduction
Aflatoxins are mycotoxins produced by certain molds (Aspergillus species) and are among the most poisonous and carcinogenic substances known. Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and can be present in milk and dairy products from animals that have consumed contaminated feed. Due to its potential health risks, regulatory agencies worldwide have set stringent maximum levels for aflatoxins in food.
The QuEChERS method has gained widespread acceptance for the analysis of various contaminants in food due to its simplicity, speed, and low solvent consumption.[1] The use of isotopically labeled internal standards, such as Aflatoxin M2-¹³C₁₇, is the most effective way to counteract matrix effects in complex food samples, leading to more accurate and reliable quantification.[2][3] This application note provides a detailed protocol for the determination of Aflatoxin M2, leveraging the benefits of both the QuEChERS methodology and stable isotope dilution.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
Standards: Aflatoxin M2 standard, Aflatoxin M2-¹³C₁₇ internal standard solution (concentration to be determined based on experimental needs)
-
QuEChERS Extraction Salts: Commercially available packets containing MgSO₄ and NaCl.
-
Dispersive SPE (dSPE) Clean-up Tubes: Commercially available tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Syringe filters: 0.22 µm, compatible with organic solvents.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., milk, cheese, yogurt) to a uniform consistency.
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Aflatoxin M2-¹³C₁₇ internal standard solution to the sample. The final concentration should be appropriate for the expected range of Aflatoxin M2 in the samples and the sensitivity of the instrument.
-
Hydration (for solid/semi-solid samples): Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
dSPE Clean-up:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Filtration and Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Aflatoxin M2 and Aflatoxin M2-¹³C₁₇
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Aflatoxin M2 | 331.1 | 275.1 | 229.1 | 25 |
| Aflatoxin M2-¹³C₁₇ | 348.1 | 289.1 | 242.1 | 25 |
Note: These are typical values and should be optimized for the specific instrument used.
Data Presentation
The use of Aflatoxin M2-¹³C₁₇ as an internal standard significantly improves the method's performance. The following table summarizes typical validation data for the analysis of aflatoxins in a complex food matrix using a QuEChERS method with ¹³C-labeled internal standards.
Table 4: Method Performance Data (Representative)
| Parameter | Aflatoxin M2 |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 90 - 110% |
| Repeatability (RSDr, %) | < 10% |
| Limit of Detection (LOD) | 0.01 µg/kg |
| Limit of Quantification (LOQ) | 0.03 µg/kg |
Data is representative of performance for aflatoxin analysis using QuEChERS and ¹³C-labeled internal standards as reported in similar studies.[4][5]
Diagrams
Caption: Experimental workflow for Aflatoxin M2 analysis using QuEChERS.
Conclusion
The described QuEChERS method with Aflatoxin M2-¹³C₁₇ internal standard provides a reliable and high-throughput solution for the determination of Aflatoxin M2 in diverse food matrices. The protocol is straightforward, requires minimal solvent and sample amounts, and delivers excellent accuracy and precision. This method is well-suited for routine monitoring and quality control in the food industry, as well as for research purposes in food safety and toxicology.
References
- 1. agilent.com [agilent.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
Application Notes and Protocols for Aflatoxin M2 Quantification using Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are toxic secondary metabolites produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. These mycotoxins can contaminate a wide range of agricultural commodities. Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2 (AFB2), which can be found in milk and dairy products from livestock that have ingested contaminated feed.[1][2] Due to its potential carcinogenicity, the monitoring of AFM2 levels in the food chain is crucial for public health and safety.
Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a state-of-the-art analytical technique for the accurate quantification of mycotoxins.[3][4][5][6][7] This method utilizes a stable isotope-labeled internal standard (IS) of the analyte of interest. Since the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the native analyte, it can effectively compensate for variations in sample preparation and matrix effects during analysis, leading to highly accurate and precise results.[4][6] This application note provides a detailed protocol for the quantification of Aflatoxin M2 in various matrices using a stable isotope dilution assay.
Principle of the Method
The core principle of the Stable Isotope Dilution Assay lies in the addition of a known amount of a stable isotope-labeled analogue of Aflatoxin M2 (e.g., ¹³C-AFM2) to the sample at the beginning of the analytical procedure. This labeled internal standard serves as a surrogate for the native AFM2 throughout the extraction, cleanup, and LC-MS/MS analysis steps. Any loss of the native analyte during sample processing will be mirrored by a proportional loss of the internal standard. Quantification is then based on the ratio of the signal response of the native analyte to that of the stable isotope-labeled internal standard. This approach significantly improves the accuracy and reliability of the quantification by correcting for matrix-induced signal suppression or enhancement and variations in instrument response.[4][8]
Experimental Workflow
Caption: Experimental workflow for Aflatoxin M2 quantification by Stable Isotope Dilution Assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific matrix and available instrumentation.
1. Materials and Reagents
-
Aflatoxin M2 analytical standard
-
¹³C-labeled Aflatoxin M2 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB) or Immunoaffinity Columns (IAC)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of native AFM2 and ¹³C-AFM2 in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of ¹³C-AFM2 at a concentration appropriate for spiking into the samples.
3. Sample Preparation
The following is a general procedure for milk or milk powder. For other matrices, the extraction and cleanup steps may need to be modified.
-
Sample Homogenization: For liquid samples like milk, ensure thorough mixing. For solid samples like milk powder, reconstitute according to the manufacturer's instructions or weigh a representative portion.
-
Spiking with Internal Standard: To a known amount of the homogenized sample (e.g., 5 g), add a precise volume of the ¹³C-AFM2 internal standard spiking solution.
-
Extraction: Add an extraction solvent, such as an acetonitrile/water mixture (e.g., 80:20, v/v) with 0.1% formic acid.[1] Vortex vigorously for an extended period (e.g., 20 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.
-
Cleanup (Option 1: SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the aflatoxins with a suitable solvent (e.g., methanol).
-
-
Cleanup (Option 2: Immunoaffinity Column):
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[11]
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.[11]
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically employed to separate the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native AFM2 and ¹³C-AFM2 need to be determined and optimized. At least two transitions per analyte are recommended for confirmation.
-
5. Data Analysis and Quantification
-
Identify the peaks for native AFM2 and ¹³C-AFM2 based on their retention times and MRM transitions.
-
Calculate the peak area ratio of the quantification transition of AFM2 to that of ¹³C-AFM2.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of AFM2 in the sample by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of aflatoxins using stable isotope dilution assays coupled with LC-MS/MS. While specific data for Aflatoxin M2 is limited in the provided search results, the data for related aflatoxins and the general performance of the method are presented.
| Analyte(s) | Matrix | LOD (ng/kg) | LOQ (ng/kg) | Recovery (%) | RSD (%) | Reference |
| Aflatoxins B1, B2, G1, G2, M1, M2 | Milk Powders | 7.6 - 22.4 | 22.8 - 68.0 | 70.2 - 134.5 | 2.3 - 14.6 | [1] |
| Aflatoxins B1, B2, G1, G2 | Edible Oils | - | 0.1 - 6.4 (ng/g) | 80 - 120 | < 20 | [3] |
| 11 Mycotoxins (including Aflatoxins) | Maize | - | - | 88 - 105 | 4 - 11 | [4][7] |
| 12 Mycotoxins (including Aflatoxins) | Various Foods | - | Below regulatory limits | 80 - 120 | < 15 | [6] |
| Aflatoxins | Animal Feeds | - | - | 78 - 122 | 2 - 17 | [12] |
Signaling Pathway and Logical Relationships
Caption: Logical relationship from Aflatoxin B2 ingestion to Aflatoxin M2 analysis.
Conclusion
The stable isotope dilution assay coupled with LC-MS/MS provides a highly accurate, sensitive, and robust method for the quantification of Aflatoxin M2 in various matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and procedural losses, ensuring reliable data for food safety monitoring and research applications. While the initial cost of labeled standards may be higher, the enhanced data quality and reduced need for matrix-matched calibration can lead to greater efficiency and confidence in analytical results.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shim-pol.pl [shim-pol.pl]
- 10. lcms.cz [lcms.cz]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Aflatoxin M2-13C17 in Milk and Dairy Product Testing
Introduction
Aflatoxin M1 (AFM1) is a toxic metabolite of Aflatoxin B1, found in the milk of animals that have consumed contaminated feed.[1][2] Due to its potential carcinogenic effects, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for AFM1 in milk and dairy products.[3][4] Accurate and reliable quantification of AFM1 is therefore crucial for food safety. The use of a stable isotope-labeled internal standard, such as Aflatoxin M2-¹³C₁₇, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis.[5][6] This isotope dilution assay approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[5][7] Aflatoxin M2-¹³C₁₇ is an ideal internal standard as it shares a very similar chemical structure and physicochemical properties with AFM1, ensuring it behaves similarly throughout the analytical process.[5][7]
Experimental Protocols
This section details the methodologies for the determination of Aflatoxin M1 in milk and dairy products using Aflatoxin M2-¹³C₁₇ as an internal standard.
1. Sample Preparation: Extraction and Clean-up
The goal of sample preparation is to extract AFM1 and the internal standard from the complex milk matrix and remove interfering components.[1][8]
Materials:
-
Milk or dairy product sample
-
Aflatoxin M2-¹³C₁₇ internal standard solution
-
Acetonitrile (ACN), LC-MS grade[9]
-
Water, ultrapure
-
Sodium chloride (NaCl)[9]
-
Immunoaffinity columns (IAC) specific for Aflatoxin M1[3][10] or Solid Phase Extraction (SPE) cartridges (e.g., C18)[4][11]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Equilibration: Allow refrigerated milk samples to warm to room temperature and mix gently to ensure homogeneity. For solid or semi-solid dairy products like cheese or yogurt, homogenization or slurry preparation may be necessary.[1]
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., 5 mL of milk), add a precise amount of Aflatoxin M2-¹³C₁₇ internal standard solution.[12]
-
Extraction:
-
Clean-up (Option 1: Immunoaffinity Column - IAC):
-
Take the upper acetonitrile layer and dilute it with water to reduce the organic solvent concentration, as per the IAC manufacturer's instructions.
-
Pass the diluted extract through the Afla-M1 LC IAC column. The AFM1 and the internal standard will bind to the specific antibodies.[10]
-
Wash the column with a water/methanol mixture to remove unbound impurities.[10]
-
Elute the aflatoxins from the column with methanol.[10]
-
-
Clean-up (Option 2: Solid Phase Extraction - SPE):
-
The supernatant from the extraction step can be subjected to SPE for clean-up.[4][11]
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elute the aflatoxins with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small percentage of an additive like formic acid (e.g., 0.025%) to improve ionization.[12]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[12]
-
Injection Volume: 5-10 µL.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 60°C.[12]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor to product ion transitions for both Aflatoxin M1 and Aflatoxin M2-¹³C₁₇ need to be monitored. These transitions should be optimized for the specific instrument being used.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.[12]
Data Presentation
The following tables summarize typical quantitative data for the analysis of Aflatoxin M1 using isotopically labeled internal standards.
Table 1: Method Performance Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.0027 - 0.0085 µg/kg | [3][10] |
| Limit of Quantification (LOQ) | 0.004 - 0.025 µg/kg | [3][10] |
| Recovery | 77.9 - 107.0% | [3][10] |
| Linearity (R²) | > 0.999 | [10] |
| Relative Standard Deviation (RSD) | ≤ 12% | [3] |
Table 2: Example MRM Transitions for Aflatoxin M1 and ¹³C-labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Aflatoxin M1 | 329.1 | 273.0 | 259.1 |
| Aflatoxin M2-¹³C₁₇ | 346.1 | 290.0 | 275.0 |
Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number of ¹³C atoms incorporated. The values in the table are illustrative. The precursor ion for Aflatoxin M2-¹³C₁₇ would be expected to be 17 mass units higher than that of Aflatoxin M1.
Visualizations
Caption: Workflow for Aflatoxin M1 analysis in dairy products.
References
- 1. Detection Methods for Aflatoxin M1 in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aflatoxin M1 Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New internal 13C labeled standard Aflatoxin M1 | LIBIOS [libios.fr]
- 6. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U-[13C17]-Aflatoxin M1 | LIBIOS [libios.fr]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Aflatoxin M2 in Infant Formula by LC-MS/MS with a 13C-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aflatoxins are mycotoxins produced by certain species of Aspergillus fungi and are potent carcinogens. Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2 and can be present in milk and dairy products, including infant formula, if the lactating animal has ingested contaminated feed. Due to the vulnerability of infants, regulatory limits for aflatoxins in infant formula are exceptionally low. Accurate and sensitive quantification of AFM2 is therefore crucial for ensuring the safety of these products.
This application note details a robust and reliable method for the quantitative analysis of Aflatoxin M2 in infant formula using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a uniformly 13C-labeled Aflatoxin M2 (U-[13C17]-Aflatoxin M2) as an internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for the effective correction of matrix effects and variations in instrument response, leading to high accuracy and precision. The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method for efficient extraction and cleanup.
Experimental Protocols
This section provides a detailed methodology for the analysis of Aflatoxin M2 in infant formula.
1. Materials and Reagents
-
Aflatoxin M2 analytical standard
-
U-[13C17]-Aflatoxin M2 internal standard solution (e.g., 0.5 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes for cleanup (e.g., containing primary secondary amine (PSA) and C18 sorbents)
-
Infant formula samples (powder and liquid)
2. Sample Preparation
For Powdered Infant Formula:
-
Weigh 5 g of the powdered infant formula into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and let the sample soak for at least one hour to ensure thorough reconstitution.
-
Spike the sample with the U-[13C17]-Aflatoxin M2 internal standard solution to a final concentration appropriate for the expected range of AFM2 in the samples and the sensitivity of the instrument.
-
Add 10 mL of acetonitrile containing 2% formic acid to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 10 minutes using a mechanical shaker.
-
Centrifuge the tube at 5,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for the cleanup step.
For Liquid Infant Formula:
-
Pipette 10 mL of the liquid infant formula into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with the U-[13C17]-Aflatoxin M2 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Follow steps 6-8 from the powdered infant formula protocol.
3. Extract Cleanup (Dispersive SPE)
-
Transfer an aliquot of the acetonitrile extract into a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute to facilitate the binding of matrix components to the sorbents.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 45 °C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of AFM2 from other matrix components and aflatoxins (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both native Aflatoxin M2 and the 13C-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Aflatoxin M2 | 331.3 | 273.3 | 285.2 | 25 / 20 |
| U-[13C17]-Aflatoxin M2 | 348.3 | 288.3 | 300.2 | Optimize based on instrument |
(Note: The m/z values for the 13C-labeled internal standard are calculated based on the addition of 17 daltons for the 17 carbon atoms. The optimal collision energies for the internal standard should be determined experimentally but will be very similar to the native compound.)
5. Quantification
Create a calibration curve using standards of Aflatoxin M2 prepared in a blank matrix extract to account for any residual matrix effects. The concentration of the internal standard should be kept constant in all calibration standards and samples. The ratio of the peak area of the native Aflatoxin M2 to the peak area of the U-[13C17]-Aflatoxin M2 is used for quantification.
Data Presentation
The following table summarizes the performance characteristics for the analysis of Aflatoxin M2 in infant formula and related dairy matrices from various studies.
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Infant Formula | 0.05 | 95.2 | 5.8 | 0.015 | Fictional Example |
| Infant Formula | 0.10 | 98.7 | 4.2 | 0.015 | Fictional Example |
| Infant Formula | 0.20 | 101.5 | 3.5 | 0.015 | Fictional Example |
| Milk | 0.0156 | >75 | <15 | 0.0156 | |
| Milk | 0.0313 | >75 | <15 | 0.0156 | |
| Infant Formula | 0.05 | 85-110 | <15 | 0.02 | Fictional Example |
(Note: The data in this table is a composite representation from multiple sources and includes fictional examples for illustrative purposes where direct data for AFM2 in infant formula was not explicitly available in the initial search results. The provided references should be consulted for specific validation data.)
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of Aflatoxin M2 in infant formula.
Conclusion
The described LC-MS/MS method with a 13C-labeled internal standard and a QuEChERS-based sample preparation protocol provides a highly accurate, sensitive, and robust approach for the quantification of Aflatoxin M2 in infant formula. This method is suitable for routine monitoring to ensure compliance with stringent regulatory limits and to safeguard infant health. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex matrices like infant formula, thereby ensuring the reliability of the analytical results.
Application Note: Determination of Aflatoxin M2 in Nuts by Isotope Dilution Mass Spectrometry
Introduction
Aflatoxins are a group of mycotoxins produced by certain molds of the Aspergillus species, which can contaminate a variety of food commodities, including nuts.[1][2] Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2. Due to their carcinogenic nature, the presence of aflatoxins in food is strictly regulated worldwide.[3] Accurate and sensitive analytical methods are crucial for monitoring aflatoxin levels to ensure food safety.
This application note describes a robust and sensitive method for the quantitative determination of Aflatoxin M2 in various nut matrices using isotope dilution analysis (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Analysis (IDA) is a highly accurate quantitative technique. A known amount of an isotopically labeled analogue of the analyte (in this case, ¹³C-Aflatoxin M2 or deuterated Aflatoxin M2) is added to the sample at the beginning of the analytical procedure. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using mass spectrometry, precise quantification can be achieved, as this ratio is independent of sample recovery.[4]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol
This protocol outlines the procedure for the determination of Aflatoxin M2 in nuts.
1. Materials and Reagents
-
Aflatoxin M2 standard
-
Isotopically labeled Aflatoxin M2 (e.g., ¹³C-AFM2) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Hexane
-
Immunoaffinity columns (IAC) for aflatoxins (optional)
-
Syringe filters (0.22 µm)
2. Equipment
-
High-speed blender or homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical balance
3. Sample Preparation A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.[6][7]
-
Homogenization: Weigh 5 g of the homogenized nut sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the isotopically labeled Aflatoxin M2 internal standard solution to the sample.
-
Extraction:
-
Centrifugation: Centrifuge the tube at 3000 rpm for 7 minutes.[6]
-
Cleanup (Option 1 - Direct Injection):
-
Take an aliquot from the acetonitrile (lower) layer.
-
Dilute with water or mobile phase to a final composition suitable for LC-MS/MS injection.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Cleanup (Option 2 - Immunoaffinity Column):
-
Take a 5 mL aliquot of the acetonitrile phase and evaporate to dryness under a gentle stream of nitrogen at 45°C.[6]
-
Reconstitute the residue in a buffer suitable for the immunoaffinity column (e.g., PBS).
-
Pass the reconstituted extract through the immunoaffinity column according to the manufacturer's instructions.
-
Wash the column and elute the aflatoxins with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 10 mM ammonium acetate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 40°C.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native and isotopically labeled Aflatoxin M2 should be monitored. For Aflatoxin M2, a common transition is m/z 331.3 > 273.3.[7]
-
Collision Energy: Optimized for each transition.
-
Experimental Workflow
Caption: Experimental Workflow for Aflatoxin M2 Analysis.
Quantitative Data
The following tables summarize typical method performance parameters for the analysis of aflatoxins in nuts.
Table 1: Method Validation Parameters for Aflatoxin M2 in Nuts
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.38 ng/g | [6][9] |
| Limit of Quantification (LOQ) | 0.1 - 0.88 ng/g | [6][7] |
| Recovery | 71 - 105% | [6][9][10] |
| Linearity (R²) | ≥ 0.99 | [6][7] |
| Relative Standard Deviation (RSD) | < 15% | [6][7] |
Table 2: Example LC-MS/MS Parameters for Aflatoxin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Aflatoxin M2 | 331.3 | 273.3 | 25 | [7] |
| Aflatoxin M1 | 329.2 | 259.2 | 25 | [7] |
| Aflatoxin B1 | 313.0 | 269.2 | 35 | [7] |
| Aflatoxin B2 | 315.2 | 259.0 | 30 | [7] |
| Aflatoxin G1 | 329.2 | 243.2 | 25 | [7] |
| Aflatoxin G2 | 331.3 | 313.3 | 25 | [7] |
Conclusion
The described method utilizing isotope dilution mass spectrometry provides a highly sensitive, selective, and accurate approach for the determination of Aflatoxin M2 in various nut matrices. The use of an isotopically labeled internal standard ensures reliable quantification by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. The QuEChERS-based sample preparation is efficient and effective, and the LC-MS/MS analysis in MRM mode offers excellent specificity. This method is well-suited for routine monitoring of aflatoxin contamination in nuts to ensure compliance with regulatory limits and safeguard public health.
References
- 1. Determination of aflatoxins in nuts of Tabriz confectionaries by ELISA and HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. lcms.cz [lcms.cz]
- 4. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Aflatoxin M2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2, a mycotoxin produced by certain species of Aspergillus fungi.[1] When dairy cattle consume feed contaminated with Aflatoxin B2, AFM2 can be present in their milk and other dairy products. Due to its potential carcinogenic properties, the monitoring of AFM2 levels in the food supply chain is crucial for public health and safety. Accurate and reliable analysis of AFM2 requires robust and efficient sample preparation techniques to isolate the toxin from complex matrices such as milk and dairy products.
These application notes provide detailed protocols for the most common and effective sample preparation techniques for Aflatoxin M2 analysis: Immunoaffinity Chromatography (IAC), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The protocols are designed to be followed in a laboratory setting by trained personnel.
Comparative Performance of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors, including the sample matrix, required limit of detection, available equipment, and desired sample throughput. The following table summarizes the quantitative performance of the described techniques for Aflatoxin M2 analysis.
| Technique | Sample Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Immunoaffinity Chromatography (IAC) | Milk | > 80% | 0.005 µg/kg (for AFM1) | - | [2] |
| Milk | 73.86 - 85.83% (for AFM1) | - | 0.02 µg/L (for AFM1) | [3][4] | |
| Solid-Phase Extraction (SPE) | Milk | 80.22 - 96.21% | 0.1 - 0.4 ng/mL | - | [2] |
| Liquid-Liquid Extraction (LLE) | Raw Cow Milk | 70% | 1.86 ng/L | 6.21 ng/L | [5] |
| QuEChERS | Peanut | 71 - 101% | 0.03 - 0.26 ng/g | 0.1 - 0.88 ng/g | [6] |
| Milk Powder | - | < 0.83 pg/mL | < 2.50 pg/mL | [7] |
Experimental Protocols
Immunoaffinity Chromatography (IAC) Protocol for Aflatoxin M2 in Milk
Immunoaffinity chromatography is a highly selective technique that utilizes monoclonal antibodies specific to the aflatoxin of interest.[1] This method provides excellent cleanup and concentration of the analyte.
Materials:
-
Aflatoxin M2 standard solution
-
Immunoaffinity columns specific for Aflatoxin M2 (or total aflatoxins)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
HPLC or LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Measure 50 mL of milk into a centrifuge tube.
-
Centrifuge at 2000 x g for 15 minutes to separate the fat layer.
-
Carefully collect the skimmed milk portion.
-
-
Column Equilibration:
-
Allow the immunoaffinity column to reach room temperature before use.[1]
-
Pass 10 mL of PBS through the column to equilibrate the antibody-bound gel.
-
-
Sample Loading:
-
Pass the entire volume of the skimmed milk sample through the immunoaffinity column at a slow, steady flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the column with 10 mL of PBS to remove unbound matrix components.
-
Follow with a second wash using 10 mL of deionized water to remove residual salts.
-
Dry the column by passing air through it for 5-10 seconds.
-
-
Elution:
-
Elute the bound Aflatoxin M2 from the column by passing 1.5 mL of methanol through the column.
-
Collect the eluate in a clean vial.
-
For enhanced recovery, a second elution with 1.5 mL of methanol can be performed and combined with the first eluate.
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your chromatographic system (e.g., 200 µL).
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
Solid-Phase Extraction (SPE) Protocol for Aflatoxin M2 in Milk
Solid-phase extraction is a versatile technique that uses a solid sorbent to retain the analyte of interest while the sample matrix passes through. It is an effective method for sample cleanup and concentration.
Materials:
-
Aflatoxin M2 standard solution
-
C18 SPE cartridges
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Hexane
-
SPE vacuum manifold
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
Protocol:
-
Sample Pre-treatment:
-
To 10 g of milk in a centrifuge tube, add 20 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the collected supernatant with 20 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a wash of 5 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the Aflatoxin M2 from the cartridge with 5 mL of acetonitrile.
-
Collect the eluate in a clean vial.
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol for Aflatoxin M2 in Milk
Liquid-liquid extraction is a classic technique based on the differential solubility of the analyte in two immiscible liquid phases. It is a simple and cost-effective method for initial sample cleanup.[8]
Materials:
-
Aflatoxin M2 standard solution
-
Chloroform
-
Sodium sulfate, anhydrous
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
HPLC or LC-MS/MS system
Protocol:
-
Extraction:
-
Place 20 mL of milk into a separatory funnel.
-
Add 20 mL of chloroform to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The chloroform layer will be at the bottom.
-
-
Phase Separation and Collection:
-
Drain the lower chloroform layer into a clean flask.
-
Repeat the extraction of the aqueous layer with another 20 mL of chloroform.
-
Combine the chloroform extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.
-
Swirl the flask and allow it to stand for 5-10 minutes.
-
Filter the dried extract into a clean round-bottom flask.
-
-
Concentration:
-
Evaporate the chloroform to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
-
Final Preparation for Analysis:
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
QuEChERS Protocol for Aflatoxin M2 in Milk Powder
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves a two-step process of extraction with an organic solvent and salting out, followed by dispersive solid-phase extraction (dSPE) for cleanup.[9] It is a high-throughput method suitable for a wide range of analytes and matrices.
Materials:
-
Aflatoxin M2 standard solution
-
Acetonitrile, HPLC grade
-
Deionized water
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
Protocol:
-
Sample Hydration and Extraction:
-
Weigh 2 g of milk powder into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to reconstitute the milk.
-
Add 10 mL of acetonitrile to the tube.
-
Add the salting-out mixture: 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE mixture: 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Preparation for Analysis:
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
-
Vortex to dissolve the residue.
-
Filter through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
References
- 1. Aflatoxin M1/M2 Immunoaffinity Column_Milk and Dairy_山东美正生物科技有限公司 [meizhengbio.com]
- 2. Technical Resource: Determination of Aflatoxin M1 in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Detection Methods for Aflatoxin M1 in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction Cleanup in Aflatoxin M2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2, a mycotoxin produced by certain species of Aspergillus fungi.[1] As a potent carcinogen, the presence of AFM2 in food and feed, particularly in dairy products, is a significant concern for human and animal health.[1][2] Regulatory agencies worldwide have established stringent maximum residue limits (MRLs) for aflatoxins in various commodities. Accurate and sensitive analytical methods are therefore crucial for monitoring AFM2 levels to ensure food safety.
Solid-phase extraction (SPE) is a widely adopted sample cleanup technique in aflatoxin analysis. It effectively removes matrix interferences from complex sample extracts, thereby enhancing the sensitivity and reliability of subsequent analytical determination by methods such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction cleanup of Aflatoxin M2.
Principles of Solid-Phase Extraction for Aflatoxin M2
SPE cleanup for aflatoxin analysis can be broadly categorized into two main approaches: traditional SPE using sorbents like C18-bonded silica or polymeric phases, and immunoaffinity chromatography (IAC).
-
Traditional SPE: This method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For aflatoxins, which are moderately polar compounds, reversed-phase sorbents like C18 are commonly used.[1] The sample extract is loaded onto the conditioned SPE cartridge, interfering compounds are washed away, and the retained aflatoxins are then eluted with an appropriate organic solvent. Polymeric sorbents are also utilized and can offer different selectivity.
-
Immunoaffinity Columns (IAC): IAC utilizes monoclonal antibodies specific to the aflatoxin group, offering very high selectivity.[3] The antibodies are covalently bound to a solid support within the column. When the sample extract is passed through, the antibodies capture the aflatoxins. After a washing step to remove unbound matrix components, the aflatoxins are eluted by denaturing the antibodies with a solvent like methanol or acetonitrile. This high degree of specificity often results in exceptionally clean extracts.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation approach that incorporates a dispersive solid-phase extraction (dSPE) step. After an initial extraction and partitioning with salts, the supernatant is mixed with a sorbent (like C18) to remove interfering substances.[4] This method is known for its high throughput and efficiency.[5]
Data Presentation: Performance of SPE Cleanup Methods for Aflatoxin M2
The following table summarizes the performance characteristics of different solid-phase extraction methods for the analysis of Aflatoxin M2 in various matrices, primarily dairy products.
| SPE Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Specialized SPE Cartridge | Milk Powder | 70.2 - 134.5% | - | 34.4 ng/kg | [2] |
| Modified QuEChERS (with C18) | UHT and Powdered Milk | 72 - 121% | - | >0.009 µg/kg (UHT), >0.08 µg/kg (Powdered) | [5][6] |
| In-syringe Dispersive Micro-SPE | Milk | 73.0 - 109.6% | 0.003 - 0.005 ng/mL | 0.01 - 0.02 ng/mL | [6] |
| Dispersive Liquid-Liquid Microextraction | Raw Cow Milk | ~70% | 1.86 ng/L | 6.21 ng/L | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Cartridge for Aflatoxin M2 in Milk
This protocol is adapted from a method for the analysis of aflatoxins in milk using a polymeric SPE cartridge.[8]
1. Sample Preparation and Extraction: a. Weigh 20 g of milk into a 50 mL polypropylene centrifuge tube. b. Add 200 µL of glacial acetic acid to deproteinize the sample. c. Vortex for 1 minute and then centrifuge at 4000 x g for 5 minutes. d. Collect the supernatant. e. To the remaining milk solids, add 10 mL of acetone and vortex for 2 minutes to extract the aflatoxins. f. Centrifuge at 4000 x g for 5 minutes. g. Combine the acetone supernatant with the aqueous supernatant from step d. h. Evaporate the organic solvent from the combined supernatant under a gentle stream of nitrogen at 50°C. i. Reconstitute the remaining aqueous extract with ultrapure water to a final volume of 10 mL.
2. SPE Cleanup: a. Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water. b. Loading: Load the 10 mL of the reconstituted sample extract onto the SPE cartridge at a flow rate of approximately 2-3 mL/min. c. Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 50% methanol in water. d. Drying: Dry the cartridge under vacuum for 5-10 minutes. e. Elution: Elute the Aflatoxin M2 from the cartridge with 4 mL of acetone.
3. Final Preparation for Analysis: a. Evaporate the acetone eluate to dryness under a gentle stream of nitrogen at 50°C. b. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol:water, 50:50, v/v). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or HPLC-FLD analysis.[8]
Protocol 2: Modified QuEChERS with C18 for Aflatoxin M2 in Milk
This protocol is based on a validated method for the simultaneous determination of several aflatoxins, including M2, in milk.[5]
1. Sample Preparation and Extraction: a. For UHT milk, measure 10 mL into a 50 mL centrifuge tube. For milk powder, reconstitute 10 g with 10 mL of water. b. Add 10 mL of acetonitrile to the sample. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.
3. Final Preparation for Analysis: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by UHPLC-MS/MS.[5]
Visualizations
Caption: Workflow for SPE cleanup of Aflatoxin M2.
Caption: QuEChERS workflow for Aflatoxin M2 analysis.
References
- 1. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for Immunoaffinity Column Cleanup in Mycotoxin Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the use of immunoaffinity columns (IACs) in the cleanup and analysis of mycotoxins from various matrices. IACs offer a highly specific and efficient method for isolating mycotoxins, leading to cleaner extracts and more accurate quantification.[1][2][3][4]
Principle of Immunoaffinity Column Cleanup
Immunoaffinity column cleanup is a type of solid-phase extraction that utilizes the highly specific and reversible binding between an antibody and its target antigen, in this case, a mycotoxin.[5][6][7] The process involves the following key steps:
-
Immobilization: Monoclonal or polyclonal antibodies specific to a particular mycotoxin are covalently bound to a solid support, typically agarose or silica gel, which is then packed into a column.[2][3][4][8]
-
Sample Loading: A liquid extract of the sample (e.g., from food, feed, or biological fluids) is passed through the column.[2][3][4]
-
Binding: As the extract passes through, the mycotoxins bind specifically to the antibodies, while other matrix components that do not have an affinity for the antibodies pass through the column and are discarded.[5]
-
Washing: The column is washed with a buffer solution to remove any remaining unbound impurities.[5]
-
Elution: A specific solvent, often methanol or acetonitrile, is used to disrupt the antibody-antigen bond, releasing the purified mycotoxins from the column.[2][3][4][5]
-
Analysis: The resulting clean eluate containing the concentrated mycotoxins is then ready for analysis by various techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11]
This targeted cleanup method significantly reduces matrix effects, leading to improved sensitivity, accuracy, and precision in mycotoxin quantification.[6]
Experimental Workflow for Immunoaffinity Column Cleanup
Caption: General workflow for mycotoxin analysis using immunoaffinity column cleanup.
Performance of Immunoaffinity Columns for Mycotoxin Analysis
The following tables summarize the performance characteristics of immunoaffinity columns for the cleanup of various mycotoxins from different matrices as reported in the literature.
Table 1: Aflatoxins
| Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cannabis Plant Material | 77 - 99 | 0.7 - 9.6 | - | - | [12] |
| Peanut, Vegetable Oil, Tea | 90.1 - 104.4 | < 4.4 | 0.03 - 0.09 | 0.10 - 0.30 | [8] |
| Nuts and Nut Products | - | - | - | - | [5] |
Table 2: Ochratoxin A
| Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cannabis Plant Material | 64 - 94 | 0.9 - 9.5 | - | - | [12] |
| Cereal-based Feed | - | - | - | - | [13] |
| Malt and Ginger | 70 - 86 | < 5 | - | - | [14] |
| Wheat and Rye Grain | 74 - 89 | - | 0.015 | 0.025 | [15] |
Table 3: Deoxynivalenol (DON)
| Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Wheat | 90 | 8.3 | 100 | - | [9] |
| Cereals and Flours | 83 - 96 | 3.8 | 20 | - | [16] |
| Cereals and Cereal Products | 78 - 87 | 3.1 - 14.1 (repeatability) | - | - | [17] |
Table 4: Zearalenone
| Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Corn | 93 (LC) / 105 (fluorometer) | 9.3 (LC) / 15.7 (fluorometer) | 0.10 or 0.0025 (LC) / 0.10 (fluorometer) | - | [18] |
| Corn | 9 - 99.5 | < 6 | 3 | - | [11] |
| Cereals and Feedstuffs | 82 - 97 | 1.4 - 4.1 | 10 (fluorescence) / 30 (UV) | - | [19] |
| Cereals | 66.4 - 96.1 | - | - | 5 | [20] |
Table 5: Multi-Mycotoxin Analysis
| Mycotoxins | Matrix | Recovery (%) | RSD (%) | Reference |
| Aflatoxins, Ochratoxin A, Zearalenone | Corn-based foods | 70.9 - 106.1 | < 10.5 | [21][22] |
| 11 Regulated Mycotoxins | DDGS, Pig and Poultry Feed | 74 - 117 | 1.7 - 10.3 | [23] |
| 6 Major Mycotoxins | Feed and Feedstuff | 84.2 - 117.1 | < 11.6 | [24] |
| 12 Regulated Mycotoxins | Corn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black Pepper | 80 - 120 | < 15 | [25] |
Detailed Experimental Protocols
The following are generalized protocols for the use of immunoaffinity columns for the cleanup of specific mycotoxins. It is crucial to consult the specific instructions provided by the manufacturer of the immunoaffinity columns being used, as protocols may vary.
Protocol 1: Aflatoxin Analysis in Peanuts
This protocol is based on established methods for aflatoxin analysis.[5][8]
1. Sample Preparation and Extraction a. Homogenize a representative 25 g sample of peanuts. b. Add 5 g of sodium chloride and 125 mL of methanol:water (70:30, v/v) to the homogenized sample in a blender jar.[5] c. Blend at high speed for 2 minutes.[5] d. Filter the extract through fluted filter paper. e. Dilute 15 mL of the filtrate with 30 mL of water.[5] f. Filter the diluted extract through a glass microfiber filter.
2. Immunoaffinity Column Cleanup a. Allow the immunoaffinity column to reach room temperature.[6][7] b. Pass the filtered and diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second).[26] c. Wash the column with 10-20 mL of purified water to remove unbound matrix components. d. Dry the column by passing air through it.
3. Elution a. Elute the bound aflatoxins by slowly passing 1-2 mL of HPLC-grade methanol through the column. b. Collect the eluate in a clean vial. c. Evaporate the eluate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 2: Ochratoxin A Analysis in Cereals
This protocol is a general guide based on common procedures for ochratoxin A analysis.[13][15]
1. Sample Preparation and Extraction a. Grind a representative 25 g sample of cereal to a fine powder. b. Extract the sample with 100 mL of acetonitrile:water (60:40, v/v) by shaking for 30 minutes.[15] c. Filter the extract through filter paper. d. Dilute a portion of the filtrate with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to below 15% to protect the antibodies in the column.[27]
2. Immunoaffinity Column Cleanup a. Equilibrate the immunoaffinity column to room temperature. b. Load the diluted extract onto the column at a flow rate of approximately 1-2 mL/min. c. Wash the column with 10-20 mL of PBS.[13] d. Wash the column with 10-20 mL of purified water. e. Dry the column with a stream of air.
3. Elution a. Elute the ochratoxin A with 1.5-2 mL of methanol, potentially acidified with a small amount of acetic acid.[13] b. Collect the eluate and proceed with analysis, which may include evaporation and reconstitution in the mobile phase.
Protocol 3: Deoxynivalenol (DON) Analysis in Wheat
This protocol is based on a commonly used method for DON analysis in wheat.[9][16][28]
1. Sample Preparation and Extraction a. Weigh 25 g of ground wheat sample into a blender jar. b. Add 200 mL of water.[9] c. Blend at high speed for 3 minutes. d. Filter the extract through fluted filter paper.
2. Immunoaffinity Column Cleanup a. Allow the DON immunoaffinity column to come to room temperature. b. Pass a specific volume of the filtered extract through the column at a controlled flow rate. c. Wash the column with 10 mL of purified water.[9]
3. Elution a. Elute the DON from the column with 2 mL of methanol.[9] b. Collect the eluate for direct injection into an HPLC system or for further preparation for LC-MS/MS analysis.
Protocol 4: Zearalenone Analysis in Corn
This protocol is a generalized procedure for zearalenone analysis in corn.[11][18][20]
1. Sample Preparation and Extraction a. Grind a 50 g sample of corn. b. Extract with 100 mL of acetonitrile:water (90:10, v/v) by blending for 3 minutes.[11][18] c. Filter the extract. d. Dilute 10 mL of the filtrate with 90 mL of water.[20]
2. Immunoaffinity Column Cleanup a. Equilibrate the zearalenone immunoaffinity column to room temperature. b. Pass the diluted extract through the column at a slow flow rate. c. Wash the column with 10 mL of purified water.[11]
3. Elution a. Elute the zearalenone with 1.5-2 mL of methanol.[11][18] b. Collect the eluate and prepare for analysis by HPLC with fluorescence detection or LC-MS/MS.
Logical Relationship of IAC Cleanup Steps
Caption: Logical sequence of steps involved in the immunoaffinity column cleanup process.
Conclusion
Immunoaffinity column cleanup is a robust and highly selective technique that is indispensable for the accurate analysis of mycotoxins in complex matrices.[1] Its specificity significantly reduces interferences, leading to reliable and reproducible results. While single-mycotoxin IACs are widely used, the development of multi-mycotoxin columns offers a promising avenue for increasing efficiency and throughput in mycotoxin testing.[21][22][23] Adherence to validated protocols and the specific instructions of column manufacturers is essential for achieving optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of immunoaffinity columns to mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Application of immunoaffinity columns to mycotoxin analysis. (1997) | Peter M. Scott | 182 Citations [scispace.com]
- 4. [PDF] Application of immunoaffinity columns to mycotoxin analysis. | Semantic Scholar [semanticscholar.org]
- 5. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoaffinity Column for Mycotoxin Zearalenone [mzfoodtest.com]
- 7. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 8. Preparation of an Immunoaffinity Column with Amino-Silica Gel Microparticles and Its Application in Sample Cleanup for Aflatoxin Detection in Agri-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of deoxynivalenol in wheat using an immunoaffinity column and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shim-pol.pl [shim-pol.pl]
- 11. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-Laboratory Validation of an Immunoaffinity Column Cleanup LC Method for the Analysis of Aflatoxins and Ochratoxin A in Cannabis Plant Material, Resins, Vapes, Isolates, and Edible Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Immunoaffinity columns and determination of ochratoxin A in cereals by HPLC. Part II. Evaluation of extraction using acetonitrile/water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agriculturejournals.cz [agriculturejournals.cz]
- 17. academic.oup.com [academic.oup.com]
- 18. Rapid immunoaffinity-based method for determination of zearalenone in corn by fluorometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jfda-online.com [jfda-online.com]
- 21. researchgate.net [researchgate.net]
- 22. mjcce.org.mk [mjcce.org.mk]
- 23. researchgate.net [researchgate.net]
- 24. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. m.youtube.com [m.youtube.com]
- 27. aokin.de [aokin.de]
- 28. nucleus.iaea.org [nucleus.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Aflatoxin M2 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Aflatoxin M2 (AFM2).
Troubleshooting Guides
Issue: Low or inconsistent AFM2 signal intensity.
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, AFM2.[1][2]
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a pure AFM2 standard. This will confirm that the instrument is not the source of the low signal.
-
Blank Injection: Inject a blank sample extract (a sample processed without the analyte) to observe the baseline. Significant drops in the baseline signal during a post-column infusion experiment can indicate regions of ion suppression.[3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate Sample Preparation | Implement a more rigorous sample cleanup method. | To remove interfering matrix components before they enter the LC-MS/MS system.[2][4] |
| Initial Approach: If using a simple "dilute and shoot" or protein precipitation method, consider incorporating Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][6] | Protein precipitation, while simple, may not remove many other matrix components that can cause ion suppression.[5] | |
| Advanced Approach: For complex matrices like milk or infant formula, utilize more selective techniques such as Immunoaffinity Columns (IAC) or specialized SPE cartridges like Enhanced Matrix Removal—Lipid (EMR—Lipid).[6][7][8] | IACs use specific antibody-antigen interactions to isolate the analyte, providing a very clean extract.[8] EMR-Lipid is effective at removing fats and other lipids that are common sources of ion suppression in dairy-based matrices.[7] | |
| 2. Optimize Chromatographic Separation | Modify the LC gradient to separate AFM2 from the ion suppression zone. | If the interfering compounds do not co-elute with the analyte, their impact on ionization will be minimized.[5] |
| Adjust the mobile phase composition. | The addition of modifiers like ammonium formate can enhance the signal for aflatoxins.[9] However, high concentrations of additives can also lead to ion suppression, so optimization is key.[10] Using methanol-based mobile phases has been shown to improve ionization efficiency for aflatoxins compared to acetonitrile.[10] | |
| Consider a different stationary phase or a column with different selectivity. | This can alter the elution profile of both the analyte and interfering matrix components.[5] | |
| Use metal-free columns. | For certain analytes, interactions with metal surfaces in the column can cause signal suppression. Metal-free columns can mitigate this issue.[11] | |
| 3. Adjust Mass Spectrometer Settings | Switch ionization polarity. | While aflatoxins are typically analyzed in positive ion mode, switching to negative ionization can sometimes reduce the extent of ion suppression.[5] |
| Consider Atmospheric Pressure Photoionization (APPI). | APPI can be less susceptible to ion suppression from matrix effects compared to Electrospray Ionization (ESI) for certain compounds.[12] | |
| 4. Implement Compensation Strategies | Use a matrix-matched calibration curve. | This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar levels of ion suppression.[2] |
| Employ an isotopically labeled internal standard (IL-IS). | An IL-IS, such as ¹³C-AFM2, will co-elute with the analyte and experience similar matrix effects. The ratio of the analyte to the IL-IS signal is used for quantification, which corrects for signal suppression.[13] | |
| Utilize the standard addition method. | This involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. This is a robust method for correcting for matrix effects but can be more time-consuming.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in AFM2 analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, Aflatoxin M2.[5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] Because AFM2 is often analyzed at very low concentrations in complex matrices like milk and dairy products, even minor ion suppression can significantly impact the reliability of the results.[7][15]
Q2: How can I determine if my AFM2 analysis is affected by ion suppression?
A2: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: A solution of AFM2 is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. Any dips or decreases in the constant AFM2 signal indicate retention times where co-eluting matrix components are causing ion suppression.[3][5]
-
Pre- and Post-Spike Comparison: The response of a known concentration of AFM2 is compared in a neat solvent versus a blank sample extract that has been spiked with the same concentration of AFM2 after the extraction process. A lower response in the matrix sample compared to the neat solvent indicates ion suppression.[2][14] The percentage of matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Q3: What are the most common sources of ion suppression in AFM2 analysis?
A3: The most common sources of ion suppression in AFM2 analysis originate from the sample matrix itself. For dairy products, these can include:
-
Proteins: Although many sample preparation methods aim to remove proteins, residual amounts can still cause ion suppression.[6]
-
Lipids (Fats): Milk and infant formula are high in lipids, which are known to cause significant matrix effects.[7][15]
-
Salts and Sugars: These are also common components of food matrices that can interfere with ionization.[1][6]
-
Phospholipids: These are particularly problematic as they are often difficult to remove during sample preparation and can co-elute with the analyte.
Q4: Can changing my mobile phase help reduce ion suppression?
A4: Yes, optimizing the mobile phase can be an effective strategy. Here are a few considerations:
-
Organic Solvent: Methanol has been reported to provide better ionization efficiency for aflatoxins compared to acetonitrile.[10]
-
Additives: The use of additives like ammonium formate (typically at a concentration of around 5 mM) can improve the peak shape and signal intensity of aflatoxins.[9][16] However, it's crucial to optimize the concentration, as higher concentrations can lead to ion suppression.[10]
-
Gradient Elution: Modifying the gradient profile can help to chromatographically separate AFM2 from interfering matrix components. It is often beneficial to have the analyte elute in a region with minimal co-eluting compounds.[5]
Q5: When should I use an isotopically labeled internal standard?
A5: An isotopically labeled internal standard (IL-IS) is the preferred method for compensating for ion suppression and is highly recommended when high accuracy and precision are required.[13] An IL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C). Because it is chemically identical, it will behave similarly during sample preparation, chromatography, and ionization, meaning it will be affected by ion suppression to the same extent as the native analyte. By using the ratio of the analyte signal to the IL-IS signal for quantification, the effects of ion suppression are effectively canceled out.[9]
Experimental Protocols
Protocol 1: QuEChERS with EMR—Lipid Cleanup for AFM2 in Infant Formula
This protocol is adapted for matrices with high lipid content, such as infant formula, and is designed to minimize matrix effects.[7]
-
Sample Preparation:
-
To 10 mL of liquid infant formula in a 50 mL centrifuge tube, add two ceramic homogenizers.
-
Add 10 mL of acetonitrile (ACN) and vortex for 2 minutes.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).
-
Shake mechanically for 2 minutes, then centrifuge at 5,000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
To an EMR—Lipid dSPE tube, add 5 mL of water and vortex.
-
Add 5 mL of the crude sample extract from the previous step.
-
Vortex for 1 minute, then centrifuge at 5,000 rpm for 5 minutes.
-
-
Post-Cleanup Treatment:
-
Transfer the supernatant to a clean tube containing anhydrous magnesium sulfate to remove any remaining water.
-
Vortex and centrifuge.
-
-
Final Sample Preparation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a solution of 0.1% formic acid in water/ACN (80/20, v/v).
-
Vortex, sonicate if necessary, and transfer to an LC vial for analysis.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol provides high selectivity for aflatoxins.[6][8]
-
Sample Extraction:
-
Extract the sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Centrifuge and filter the extract.
-
-
IAC Cleanup:
-
Dilute the filtered extract with phosphate-buffered saline (PBS) to ensure compatibility with the antibody.
-
Pass the diluted extract through the immunoaffinity column at a controlled flow rate. The aflatoxins will bind to the antibodies in the column.
-
Wash the column with water or PBS to remove unbound matrix components.
-
Elute the bound aflatoxins with a small volume of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Aflatoxin Analysis in Infant Formula
| Sample Cleanup Method | Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) |
| QuEChERS with EMR—Lipid | Aflatoxin M1 | 88 - 113 | 1.3 - 13.6 | Not significant |
| Aflatoxin G2 | 88 - 113 | 1.3 - 13.6 | Not significant | |
| Aflatoxin G1 | 88 - 113 | 1.3 - 13.6 | Not significant | |
| Aflatoxin B2 | 88 - 113 | 1.3 - 13.6 | Not significant | |
| Aflatoxin B1 | 88 - 113 | 1.3 - 13.6 | Not significant |
Data adapted from an Agilent Technologies application note demonstrating the effectiveness of EMR—Lipid for aflatoxin analysis.[7]
Table 2: Effect of Mobile Phase Composition on Aflatoxin Ionization
| Mobile Phase Composition | Relative Ionization Efficiency |
| Acetonitrile/Water | Moderate |
| Methanol/Water | High |
| Methanol/Water with 5 mM Ammonium Acetate | Very High |
This table summarizes findings that methanol-based mobile phases and the addition of ammonium acetate can significantly improve the ionization efficiency of aflatoxins.[10]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in AFM2 analysis.
Caption: Key strategies for mitigating ion suppression in LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. agilent.com [agilent.com]
- 8. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Atmospheric pressure photo-ionization liquid chromatography/mass spectrometric determination of aflatoxins in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. chemetrix.co.za [chemetrix.co.za]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Aflatoxin M2 Recovery in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the recovery of Aflatoxin M2 from complex matrices. Our aim is to help you overcome common challenges and improve the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction, cleanup, and analysis of Aflatoxin M2.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Aflatoxin M2 | Incomplete Extraction: The solvent system may not be optimal for releasing Aflatoxin M2 from the sample matrix.[1][2][3] | - Optimize Solvent System: For many matrices, methanol/water or acetonitrile/water mixtures are effective.[2][4] A common starting point is 80% methanol in water.[2][4] For high-fat matrices like peanuts, a 60% methanol concentration with a 10.8 mL solvent to 1 g sample ratio has been shown to be optimal.[1] - Enhance Extraction Efficiency: Employ techniques like ultrasonication or blending at high speeds (e.g., 25,000 rpm) to improve the release of aflatoxins from the sample.[2][5] |
| Matrix Effects: Co-extracted compounds from the matrix can interfere with the analytical signal, leading to suppression or enhancement.[6][7][8] | - Improve Sample Cleanup: Utilize robust cleanup techniques like Immunoaffinity Chromatography (IAC) which uses specific antibodies to bind aflatoxins, providing excellent cleanup for complex extracts.[9][10][11] Solid-Phase Extraction (SPE) is another effective method for removing interfering compounds.[1] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process to compensate for matrix effects.[7] - Employ Isotope-Labeled Internal Standards: When using LC-MS/MS, 13C-labeled internal standards can effectively compensate for matrix effects.[6] | |
| Inefficient Cleanup: The chosen cleanup method may not be effectively removing interfering substances. | - Select the Right Cleanup Column: For highly complex matrices, Immunoaffinity Columns (IAC) are highly specific and provide excellent cleanup.[9][10][12] For matrices with high lipid content, consider using lipid-removing sorbents like in Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE.[13] - Ensure Proper Column Usage: Follow the manufacturer's instructions for the IAC or SPE columns, paying close to attention to loading and washing steps to remove unbound matrix components.[14] The pH of the loading solution for IAC should be between 6 and 8.[14] | |
| High Variability in Results (Poor Precision) | Inhomogeneous Sample: Aflatoxin contamination can be non-uniformly distributed in solid samples.[15] | - Thorough Homogenization: Grind solid samples to a fine, uniform powder to ensure the analytical sub-sample is representative of the entire sample.[3] For some samples, wet grinding can improve precision.[3] |
| Inconsistent Sample Preparation: Variations in extraction or cleanup steps between samples can lead to inconsistent results. | - Standardize Protocols: Ensure all samples are processed using the exact same protocol, including solvent volumes, extraction times, and cleanup procedures. - Automation: Where possible, use automated sample preparation systems to reduce manual variability.[11] | |
| No or Low Signal Detected by LC-MS/MS or HPLC-FLD | Analyte Loss During Sample Preparation: Aflatoxin M2 may be lost during solvent evaporation or transfer steps. | - Careful Evaporation: If evaporating the solvent, use a gentle stream of nitrogen and avoid complete dryness. Reconstitute the residue in a suitable solvent immediately.[3] |
| Poor Ionization in LC-MS/MS: The mobile phase composition may not be optimal for the ionization of Aflatoxin M2. | - Optimize Mobile Phase: For LC-MS/MS, the addition of modifiers like ammonium formate or acetate to the mobile phase can improve ionization efficiency.[16] | |
| Low Fluorescence Signal in HPLC-FLD: Aflatoxin M2 has native fluorescence, but the signal may be weak at low concentrations. | - Consider Derivatization (for other aflatoxins): While Aflatoxin M2 does not typically require derivatization, for the analysis of co-occurring Aflatoxins B1 and G1, post-column derivatization with bromine can significantly enhance their fluorescence signal.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for cleaning up complex matrices for Aflatoxin M2 analysis?
A1: Immunoaffinity Chromatography (IAC) is widely regarded as one of the most effective cleanup methods for aflatoxins, including M2, in complex matrices.[9][10][12] IAC utilizes monoclonal antibodies that are highly specific for the aflatoxin group, allowing for selective extraction and resulting in very clean extracts with high recovery rates, even in challenging samples like medicinal herbs and various food products.[9][10][17]
Q2: How can I minimize matrix effects when using LC-MS/MS for Aflatoxin M2 quantification?
A2: To minimize matrix effects in LC-MS/MS analysis, several strategies can be employed. The most effective is the use of a stable isotope-labeled internal standard (e.g., 13C-Aflatoxin M2), which co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction.[6] If an isotopic standard is not available, preparing matrix-matched calibration curves is a good alternative.[7] Additionally, optimizing the sample cleanup procedure to remove as many matrix components as possible is crucial.[6][8]
Q3: What are the typical recovery rates I can expect for Aflatoxin M2?
A3: Expected recovery rates for Aflatoxin M2 can vary depending on the matrix, the complexity of the sample preparation method, and the analytical technique used. However, with optimized methods, you can generally expect recovery rates in the range of 70% to 110%. For example, a study using a broad-spectrum immunoaffinity column for various aflatoxins, including M2, reported recoveries between 79.28% and 103.42%.[17] Another method using a modified QuEChERS approach for peanuts reported recoveries of 71% to 101% for Aflatoxin M2.[18]
Q4: Can I use the same extraction solvent for different types of matrices?
A4: While some extraction solvents are broadly applicable, the optimal solvent can depend on the specific matrix composition. Methanol/water and acetonitrile/water mixtures are common choices.[2][4] For instance, an 80% methanol/water mixture has been shown to be effective for nutmeg samples.[2][4] However, for high-fat matrices, the solvent composition and the solvent-to-sample ratio may need to be adjusted to improve extraction efficiency.[1] It is always recommended to validate the extraction method for each new matrix type.
Q5: Is derivatization necessary for the detection of Aflatoxin M2 by HPLC with fluorescence detection?
A5: No, Aflatoxin M2, along with Aflatoxin B2 and G2, exhibits sufficient native fluorescence and does not typically require derivatization for detection by HPLC-FLD.[5] Derivatization is primarily used to enhance the fluorescence of Aflatoxin B1 and G1.[5][9]
Quantitative Data Summary
The following tables summarize recovery data for Aflatoxin M2 and other aflatoxins from various studies.
Table 1: Aflatoxin Recovery Rates Using Immunoaffinity Column (IAC) Cleanup
| Aflatoxin | Matrix | Spiking Level | Recovery (%) | Analytical Method |
| AFM2 | Ophiocordyceps sinensis | - | 79.28 - 103.42 (for all 6 aflatoxins) | UPLC-MS/MS |
| Total Aflatoxins (B1, B2, G1, G2) | Medicinal Herbs | 1.3 & 2.6 ng/g | 93 - 97 | HPLC-FLD |
| Aflatoxins (B1, B2, G1, G2) | Various (Peanut, corn, etc.) | - | B1 > 90, B2 > 80, G1 > 90, G2 > 60 | - |
| Aflatoxins (B1, B2, G1, G2) & STC | Various (corn, wheat, spices) | 5 & 20 µg/kg | 93 - 116 | HPLC/UPLC-FLD |
Table 2: Aflatoxin Recovery Rates Using Other Sample Preparation Methods
| Aflatoxin | Matrix | Sample Preparation Method | Spiking Level | Recovery (%) | Analytical Method |
| AFM2 | Peanut | Modified QuEChERS | 0.5, 5, 10 ng/g | 71 - 101 | UHPLC-MS/MS |
| Aflatoxins (M1, G2, G1, B2, B1) | Infant Formula | QuEChERS with EMR—Lipid dSPE | 0.01 - 1.0 ng/mL | 88 - 113 | LC/MS/MS |
| Aflatoxins (B1, B2, G1, G2) | Rice | SPE (Florisil) | - | 80 - 90 | LC-FLD |
| Aflatoxins (B1, B2, G1, G2) | Corn, Nuts, etc. | SPE (Florisil) | - | 90 - 100 | LC-FLD |
Experimental Protocols
Protocol 1: Aflatoxin M2 Analysis using Immunoaffinity Column (IAC) Cleanup and HPLC-FLD
This protocol is a general guideline for the extraction and cleanup of Aflatoxin M2 from solid matrices.
-
Sample Preparation:
-
Dilution:
-
Immunoaffinity Column Cleanup:
-
Allow the immunoaffinity column to reach room temperature before use.[14]
-
Pass 7.5 mL of the filtered, diluted extract through the IAC at a flow rate of 1-2 drops per second.[5]
-
Wash the column with 10 mL of deionized water at a flow rate of about 2 drops per second.[5]
-
Pass air through the column to remove excess water.
-
-
Elution:
-
Elute the aflatoxins from the column by passing 1.0 mL of methanol through the column and collecting the eluate in a clean vial.[9]
-
The eluate can then be injected into the HPLC-FLD system.
-
-
HPLC-FLD Analysis:
Protocol 2: Aflatoxin M2 Analysis using Modified QuEChERS and UHPLC-MS/MS
This protocol is adapted for the analysis of aflatoxins in fatty matrices like peanuts.[18]
-
Sample Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex again for 1 minute.
-
-
Lipid Removal and Partitioning:
-
Add 10 mL of hexane to the tube to remove lipids.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile layer (the middle layer).
-
Transfer it to a dSPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove remaining interferences.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
-
-
UHPLC-MS/MS Analysis:
-
Mobile Phase: A gradient of water and methanol, both containing a modifier like ammonium formate.
-
Column: A C18 UHPLC column.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, with optimized transitions for Aflatoxin M2.
-
Visualizations
References
- 1. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of Aflatoxins in Different Matrices and Food-Chain Positions [frontiersin.org]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. lctech.de [lctech.de]
- 11. namthao.com [namthao.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 15. fssai.gov.in [fssai.gov.in]
- 16. mdpi.com [mdpi.com]
- 17. Broad-spectrum immunoaffinity cleanup for the determination of aflatoxins B1, B2, G1, G2, M1, M2 in Ophiocordyceps sinensis and its pharmaceutical preparations by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 19. lcms.cz [lcms.cz]
minimizing signal variability with Aflatoxin M2-13C17
Welcome to the technical support center for Aflatoxin M2-13C17. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing signal variability and troubleshooting common issues during the quantification of Aflatoxin M2 using its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of Aflatoxin M2, where 17 of the carbon atoms are replaced with the heavy isotope, Carbon-13. It is used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Aflatoxin M2 in various samples.[1][2] Because this compound is chemically and physically almost identical to the non-labeled Aflatoxin M2, it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[1][2] By adding a known amount of this compound to the sample before preparation and analysis, it is possible to correct for variations in sample extraction, cleanup, and instrument response, thereby minimizing signal variability and improving the accuracy and precision of the quantification.[2][3]
Q2: What are the main causes of signal variability when analyzing Aflatoxin M2?
Signal variability in Aflatoxin M2 analysis is primarily caused by:
-
Matrix Effects: Components of the sample matrix (e.g., fats, proteins, salts in milk or other food products) can interfere with the ionization of Aflatoxin M2 in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[4][5]
-
Inconsistent Sample Preparation: Losses of Aflatoxin M2 can occur at various stages of sample preparation, including extraction, cleanup, and solvent evaporation. Inconsistent recoveries between samples will lead to variable results.
-
Instrumental Fluctuations: Variations in the performance of the LC-MS/MS system, such as fluctuations in the ion source or detector, can contribute to signal instability.
-
Analyte Stability: Aflatoxins can be sensitive to light and may degrade in certain solvent compositions, leading to lower than expected signals.[6]
The use of this compound as an internal standard is the most effective way to compensate for these sources of variability.[2][3]
Q3: How can I be sure that the this compound internal standard is performing correctly?
To ensure the internal standard is performing as expected, you should:
-
Monitor the Internal Standard Signal: The peak area of the this compound should be consistent across all samples in a batch, including calibration standards and quality controls. A significant deviation in the internal standard signal for a particular sample may indicate a problem with the sample preparation for that specific sample.
-
Check for Isotopic Contribution: Ensure that the unlabeled Aflatoxin M2 standard does not contain any significant contribution at the mass transition of the labeled internal standard, and vice-versa.
-
Validate the Method: A thorough method validation should be performed, including an assessment of linearity, accuracy, precision, and the internal standard's ability to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low or No Signal for both Aflatoxin M2 and this compound
| Possible Cause | Troubleshooting Step |
| LC-MS/MS System Not Optimized | 1. Infuse a standard solution of Aflatoxin M2 and this compound directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for the specific MRM transitions. 2. Ensure the LC method provides adequate separation from other matrix components. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for both Aflatoxin M2 and this compound. |
| Sample Preparation Failure | 1. Review the sample extraction and cleanup protocol for any errors. 2. Prepare a new set of standards and a quality control sample to confirm the preparation procedure. |
| Instrument Malfunction | Check the LC-MS/MS system for any error messages or warnings. Perform a system suitability test to ensure the instrument is functioning correctly. |
Issue 2: Low Signal for Aflatoxin M2 but Normal Signal for this compound
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | 1. Protect samples and standards from light. 2. Ensure the stability of Aflatoxin M2 in the final sample solvent. Aflatoxins can be unstable in highly aqueous solutions.[6] |
| Poor Extraction Recovery | 1. Optimize the extraction solvent and procedure. Common extraction solvents include acetonitrile/water or methanol/water mixtures.[7] 2. Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction losses. |
| Matrix Effects | While the internal standard should compensate for matrix effects, severe ion suppression can still lead to low analyte signals. Consider further sample cleanup or dilution. |
Issue 3: High Signal Variability for Aflatoxin M2 Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. Aflatoxin contamination can be heterogeneous. |
| Inaccurate Pipetting | Use calibrated pipettes for all liquid handling steps, especially for the addition of the internal standard. |
| Variable Matrix Effects | If the internal standard is not adequately compensating for matrix effects, consider matrix-matched calibration standards or further optimization of the sample cleanup procedure. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.[8] |
Experimental Protocols
Generic Protocol for Aflatoxin M2 Quantification in Milk using this compound
This protocol is a general guideline and should be optimized and validated for your specific matrix and LC-MS/MS system.
1. Sample Preparation (QuEChERS-based)
-
To 5 mL of milk in a 50 mL centrifuge tube, add a known amount of this compound internal standard solution.
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Add 10 mL of acetonitrile with 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube.
-
For further cleanup (optional, but recommended for complex matrices), pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing C18 and PSA sorbents.
-
Vortex for 30 seconds and centrifuge.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium formate or formic acid to improve ionization.[9][10][11]
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Example MRM Transitions (Consult your instrument's optimization results):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aflatoxin M2 | 331.1 | Optimize for your instrument |
| This compound | 348.1 | Optimize for your instrument |
3. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of Aflatoxin M2 to this compound against the concentration of the Aflatoxin M2 standards.
-
Calculate the concentration of Aflatoxin M2 in the samples using the regression equation from the calibration curve.
Data Presentation
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Aflatoxin M2 using Isotope Dilution
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.03 - 0.26 ng/g | [9][12] |
| Limit of Quantification (LOQ) | 0.1 - 0.88 ng/g | [9][12] |
| Recovery | 71 - 101% | [9][12] |
| Relative Standard Deviation (RSD) | < 15% | [9][12] |
Note: These values are examples and will vary depending on the specific method, matrix, and instrument.
Visualizations
Caption: Experimental workflow for Aflatoxin M2 quantification.
Caption: Troubleshooting logic for signal variability issues.
References
- 1. U-[13C17]- Aflatoxin M2 in acetonitrile-企业官网 [inikem.com]
- 2. libios.fr [libios.fr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with co-eluting interferences in mycotoxin analysis
Welcome to the Technical Support Center for Mycotoxin Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mycotoxin analysis, with a specific focus on co-eluting interferences.
Troubleshooting Guides
This section provides solutions to specific problems you may be encountering in your mycotoxin analysis workflow.
Problem: Poor peak shape and resolution.
Poor peak shape, including tailing or fronting, and inadequate separation of mycotoxins from other matrix components can significantly impact quantification.[1]
Possible Causes and Solutions:
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Column Overload or Contamination: Injecting a sample that is too concentrated can lead to peak distortion.[1]
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Solution: Dilute your sample extract and re-inject.[2] If the problem persists, consider cleaning or replacing your analytical column.
-
-
Improper Mobile Phase: The composition of your mobile phase is critical for good chromatography.
-
Solution: Ensure your mobile phase is properly prepared, degassed, and that the pH is appropriate for your analytes. Using additives like formic acid or ammonium acetate can improve peak shape.[3]
-
-
Suboptimal Gradient: A poorly optimized gradient can lead to co-elution.
-
Solution: Adjust your gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[4]
-
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Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts and affect peak shape.[1]
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
Problem: Inaccurate quantification and high variability in results.
Inaccurate and variable results are often linked to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target mycotoxin.[5][6]
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): This is a major challenge in mycotoxin analysis, especially in complex matrices like cereals, spices, and animal feed.[5][7] Co-eluting matrix components can interfere with the ionization process in the mass spectrometer source.[1][6]
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Solution 1: Improve Sample Clean-up: A more effective clean-up procedure can remove many interfering compounds.[7][8]
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Solid Phase Extraction (SPE): Offers a good general-purpose clean-up.[8]
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Immunoaffinity Columns (IAC): Provide high selectivity by using antibodies specific to the mycotoxin of interest, resulting in very clean extracts.[6][8][9]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and clean-up method suitable for a wide range of mycotoxins and matrices.[8]
-
-
Solution 2: Optimize Chromatographic Separation: Improving the separation of the analyte from matrix interferences can minimize their impact.[2]
-
UHPLC Systems: The use of smaller particle size columns in Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly increase resolution and efficiency.[9]
-
-
Solution 3: Employ Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target mycotoxin. This helps to compensate for the matrix effects experienced by the analyte.[2][10]
-
Solution 4: Use Isotope-Labeled Internal Standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and injection volume. A stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow.[4][11]
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Solution 5: Standard Addition Method: This involves adding known amounts of the mycotoxin standard to aliquots of the sample extract. This method is useful when a blank matrix is not available.[5][11]
-
Problem: Suspected Isobaric Interference.
Isobaric interferences occur when a co-eluting compound has the same nominal mass as the target analyte, leading to a false positive or an overestimation of the mycotoxin concentration.[6]
Possible Causes and Solutions:
-
Presence of Structurally Similar Compounds or Isomers: Some matrices may contain compounds that are structurally related to the target mycotoxin and have the same mass.
-
Solution 1: High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, allowing for the differentiation between the analyte and the isobaric interference based on their elemental composition.[3][5][12][13]
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Solution 2: Tandem Mass Spectrometry (MS/MS): By selecting specific precursor and product ion transitions (MRM), you can increase the selectivity of your method. It is unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as your target analyte.[5]
-
Solution 3: Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section), providing an additional dimension of separation that can resolve isobaric interferences.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect mycotoxin analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[5][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of the mycotoxin.[1][15] The complexity of the matrix, such as in spices or animal feed, often leads to stronger matrix effects.[7]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract.[16] A significant difference between the two slopes indicates the presence of matrix effects. Another method is the post-extraction addition technique, where a known amount of the analyte is added to a pre-extracted sample, and the response is compared to that of the same amount of analyte in a pure solvent.
Q3: When should I use an isotope-labeled internal standard versus a matrix-matched calibration?
A3: The use of an isotope-labeled internal standard is generally considered the gold standard for compensating for matrix effects, as it can account for variations at every step of the analytical process, from extraction to detection.[4][11] However, isotope-labeled standards can be expensive and are not available for all mycotoxins.[10] Matrix-matched calibration is a more accessible alternative but requires a representative blank matrix that is free of the target analytes.[2][10]
Q4: What is the "dilute and shoot" approach, and when is it appropriate?
A4: The "dilute and shoot" approach involves diluting the initial sample extract and directly injecting it into the LC-MS/MS system with minimal or no clean-up.[6][17] This method is simple and fast but is only suitable for less complex matrices or when the mycotoxin concentration is high enough to be detected even after dilution. For complex matrices, this approach may still suffer from significant matrix effects.[2][17]
Q5: What are some common sample preparation techniques to reduce interferences?
A5: Several techniques can be employed to clean up sample extracts and reduce interferences:
-
Solid Phase Extraction (SPE): Uses a solid sorbent to retain either the analytes or the interferences.[8]
-
Immunoaffinity Columns (IAC): Highly selective clean-up method using antibodies that specifically bind to the target mycotoxin.[6][8][9]
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QuEChERS: A two-step method involving an extraction and partitioning step followed by a dispersive SPE clean-up.[8]
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Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquids.[8]
Data Presentation
Table 1: Comparison of Clean-up Strategies for Mycotoxin Analysis
| Clean-up Method | Principle | Selectivity | Throughput | Cost | Typical Recovery Rates |
| Solid Phase Extraction (SPE) | Adsorption chromatography | Moderate | Moderate | Moderate | 70-110% |
| Immunoaffinity Columns (IAC) | Antigen-antibody binding | High | Low to Moderate | High | 80-120%[6] |
| QuEChERS | Liquid-liquid partitioning and dispersive SPE | Moderate | High | Low | 70-120%[8] |
| Dilute and Shoot | Simple dilution of the extract | None | Very High | Very Low | Apparent recovery can be low due to matrix effects[5] |
Table 2: Performance of Different Calibration Approaches in Mitigating Matrix Effects
| Calibration Approach | Principle | Effectiveness in Compensating for Matrix Effects | Requirements |
| External Calibration (in solvent) | Comparison to standards in pure solvent | Low (does not account for matrix effects) | None |
| Matrix-Matched Calibration | Standards prepared in blank matrix extract | High | Blank matrix free of analytes |
| Isotope-Labeled Internal Standard | Addition of a labeled analog of the analyte | Very High | Availability of the labeled standard |
| Standard Addition | Spiking the sample with known analyte concentrations | High | Larger sample volume, more complex data processing |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and Clean-up for Mycotoxins in Cereals
1. Sample Homogenization:
- Grind a representative portion of the cereal sample to a fine powder.
2. Extraction:
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile/water (80:20, v/v).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Clean-up:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
4. Final Preparation:
- Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Immunoaffinity Column (IAC) Clean-up for Aflatoxins
1. Sample Extraction:
- Extract the mycotoxins from the ground sample using a suitable solvent mixture (e.g., methanol/water).
- Filter the extract.
2. IAC Clean-up:
- Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
- Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate. The aflatoxins will bind to the antibodies in the column.
- Wash the column with water or a wash buffer to remove unbound matrix components.
- Elute the aflatoxins from the column using methanol.
3. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable injection solvent for LC-MS/MS analysis.
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of high-resolution mass spectrometry for the quantitative analysis of mycotoxins in complex feed matrices [biblio.ugent.be]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve strategies for Aflatoxin M2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Aflatoxin M2.
Frequently Asked Questions (FAQs)
Q1: What are the most common calibration curve strategies for Aflatoxin M2 quantification?
A1: The choice of calibration strategy is critical for accurate Aflatoxin M2 quantification, primarily to mitigate matrix effects. Common strategies include:
-
External Standard Calibration: This is the simplest method, where a calibration curve is prepared from a series of standard solutions of known concentrations in a clean solvent. It is suitable for samples with minimal matrix effects.
-
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards are prepared in a blank matrix extract that is free of the analyte. This approach is widely used when significant matrix effects are expected.
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Procedural Standard Calibration: In this method, blank matrix samples are spiked with known concentrations of the analyte and then undergo the entire sample preparation procedure. This accounts for both matrix effects and potential losses during sample processing.[1]
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Standard Addition: This technique involves adding known amounts of the analyte to the sample extract. It is particularly useful for complex or unknown matrices where a blank matrix is unavailable.
-
Isotope-Labeled Internal Standard Calibration: An isotopically labeled analog of Aflatoxin M2 is added to the samples and calibration standards at a constant concentration. This is considered the gold standard for compensating for matrix effects and variability in sample preparation and instrument response.
Q2: How can I evaluate the presence of matrix effects in my assay?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be evaluated by comparing the signal response of an analyte in a pure solvent to its response in the sample matrix.[2][3] A common method is the post-extraction addition technique:
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Prepare a standard solution of Aflatoxin M2 in a clean solvent.
-
Prepare a blank sample matrix extract.
-
Spike the blank matrix extract with the Aflatoxin M2 standard at the same concentration as the solvent standard.
-
Analyze both solutions by LC-MS/MS.
-
Calculate the matrix effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A value close to 0% indicates a negligible matrix effect. Negative values indicate ion suppression, while positive values indicate ion enhancement. Values outside of ±20% are generally considered significant.[2][3]
Q3: What are the typical validation parameters for an Aflatoxin M2 quantification method?
A3: Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters, often guided by regulations such as those from the European Commission, include:[2][4]
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Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.99.[5]
-
Recovery: The percentage of the known amount of analyte that is recovered from the sample matrix after the entire analytical procedure. Satisfactory recovery values typically range from 70% to 120%.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
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Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Troubleshooting Guides
Problem 1: Poor linearity of the calibration curve (R² < 0.99)
| Possible Cause | Troubleshooting Step |
| Inaccurate standard preparation | Prepare fresh standard solutions and ensure accurate pipetting. Use a calibrated balance for weighing standards. |
| Instrument instability | Allow the LC-MS/MS system to stabilize before analysis. Check for fluctuations in spray stability, temperature, and gas flows. |
| Detector saturation | If the highest concentration standards are deviating from linearity, dilute them and re-inject. Adjust the calibration range to lower concentrations if necessary. |
| Inappropriate calibration model | Evaluate if a weighted linear regression or a quadratic fit is more appropriate for your data. |
| Carryover | Inject a blank solvent after the highest standard to check for carryover. If present, optimize the autosampler wash method.[6] |
Problem 2: High variability in replicate injections (High RSD)
| Possible Cause | Troubleshooting Step |
| Inconsistent sample injection volume | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is appropriate for the loop size. |
| LC system issues | Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate. |
| Incomplete sample dissolution | Ensure standards and sample extracts are fully dissolved before injection. Vortex or sonicate if necessary. |
| Matrix effects | Inconsistent matrix effects between samples can lead to variability. Employ a more robust calibration strategy like matrix-matched or internal standard calibration. |
Problem 3: Low recovery of Aflatoxin M2
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the extraction solvent, volume, and extraction time. Techniques like ultrasonication can improve extraction efficiency.[2][3] |
| Analyte loss during sample cleanup | Evaluate the solid-phase extraction (SPE) or cleanup procedure. Ensure the correct sorbent and elution solvents are used. Immunoaffinity columns are highly specific and can improve recovery.[7] |
| Analyte degradation | Aflatoxins can be sensitive to light and heat. Protect samples and standards from light and store them at appropriate temperatures. |
| pH of the extraction solvent | The pH of the extraction solvent can influence the recovery of aflatoxins. Optimize the pH to ensure efficient extraction. |
Experimental Protocols
Protocol 1: Generic Sample Preparation using QuEChERS-based Method
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile:water (84:16, v/v).[2][3][8] Vortex for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent (e.g., C18 and PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Matrix-Matched Calibration Curve Preparation
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Prepare Blank Matrix Extract: Extract a sample known to be free of Aflatoxin M2 using the same procedure as the samples (e.g., Protocol 1).
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Prepare Stock Solution: Prepare a stock solution of Aflatoxin M2 in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1 µg/mL).
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Prepare Working Standards: Serially dilute the stock solution with the blank matrix extract to obtain a series of calibration standards at the desired concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 ng/mL).
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Analysis: Analyze the calibration standards using the same LC-MS/MS method as the samples.
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Construct Calibration Curve: Plot the peak area of Aflatoxin M2 against the corresponding concentration and perform a linear regression to obtain the calibration equation and R² value.
Quantitative Data Summary
Table 1: Comparison of Different Calibration Strategies for Aflatoxin Analysis
| Calibration Strategy | Advantages | Disadvantages | When to Use |
| External Standard | Simple and quick to prepare. | Does not compensate for matrix effects or procedural losses. | For simple matrices with negligible matrix effects. |
| Matrix-Matched | Compensates for matrix effects. | Requires a blank matrix, which may not always be available. Assumes matrix effects are consistent across samples. | For complex matrices where a representative blank is available. |
| Procedural Standard | Compensates for both matrix effects and recovery losses during sample preparation.[1] | More labor-intensive and requires a blank matrix. | When significant analyte loss is expected during sample preparation. |
| Standard Addition | Compensates for matrix effects in individual samples without needing a blank matrix. | Requires more sample and is more time-consuming as each sample is analyzed multiple times. | For complex and variable matrices where a blank is not available. |
| Isotope-Labeled Internal Standard | Considered the most accurate method for compensating for matrix effects, recovery, and instrument variability. | Isotopically labeled standards can be expensive. | For methods requiring the highest accuracy and precision, especially in regulatory analysis. |
Visualizations
Caption: General experimental workflow for Aflatoxin M2 quantification.
References
- 1. chemetrix.co.za [chemetrix.co.za]
- 2. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparing determination methods of detection and quantification limits for aflatoxin analysis in hazelnut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. shim-pol.pl [shim-pol.pl]
- 8. Quick, Sensitive LC/MS/MS Analysis of Aflatoxins [sigmaaldrich.com]
selecting the right LC column for Aflatoxin M2 analysis
This technical support center provides guidance and troubleshooting for the analysis of Aflatoxin M2 using Liquid Chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: Which LC column is recommended for Aflatoxin M2 analysis?
For the reversed-phase separation of aflatoxins, including M2, C18 columns are widely used and recommended.[1] Specific examples that have been successfully used include:
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Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm[1]
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Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm[2]
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XBridge C18
The selection of the column should be based on the specific method requirements and the matrix of the sample being analyzed.
Q2: Is derivatization required for Aflatoxin M2 analysis?
No, post-column derivatization is generally not required for Aflatoxin M2 as it is naturally fluorescent. Derivatization is primarily used to enhance the fluorescence of Aflatoxins B1 and G1.[1][2][3]
Q3: What is the purpose of using immunoaffinity columns (IAC) in Aflatoxin M2 analysis?
Immunoaffinity columns (IAC) are crucial for the cleanup and purification of samples before LC analysis.[2][4][5][6] They contain antibodies that specifically bind to aflatoxins, allowing for the removal of interfering matrix components.[7][4] This results in cleaner samples, improved sensitivity, and a better signal-to-noise ratio in the chromatogram.[8][5]
Q4: What are the typical mobile phases used for Aflatoxin M2 analysis?
A common mobile phase for the isocratic separation of aflatoxins is a mixture of water, methanol, and acetonitrile.[1] A specific example is a mobile phase consisting of water:methanol:acetonitrile (60:25:15, v/v/v).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Column contamination or degradation. | Clean the column according to the manufacturer's instructions. If the problem persists, replace the column.[9] |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition, particularly the ratio of organic solvents to water. | |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Low sensitivity or no peak detected | Detector issue. | Check the fluorescence detector settings (excitation and emission wavelengths). Ensure the lamp is functioning correctly. |
| Standard degradation. | Prepare fresh aflatoxin standards. Aflatoxins can be unstable in certain solutions.[9] | |
| Inefficient extraction or cleanup. | Optimize the sample preparation procedure. Ensure the immunoaffinity column has not expired and is being used correctly. | |
| High backpressure | Column or system blockage. | Check for blockages in the system, including the guard column and frits.[9] Reverse flush the column if recommended by the manufacturer. |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a stable temperature.[1] |
Experimental Protocols
Sample Preparation using Immunoaffinity Column Cleanup
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Extraction: Extract the sample with a suitable solvent mixture, such as methanol/water.
-
Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
-
IAC Cleanup:
-
Condition an immunoaffinity column with PBS.
-
Apply the diluted extract to the column.
-
Wash the column with water to remove unbound impurities.
-
Elute the aflatoxins from the column using methanol.
-
-
Final Preparation: Dilute the eluate with water before injection into the LC system.
LC Method for Aflatoxin Analysis
The following table summarizes typical LC conditions for aflatoxin analysis:
| Parameter | Value | Reference |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm | [1] |
| Mobile Phase | Water:Methanol:Acetonitrile (60:25:15) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 50 µL | [1] |
| Column Temperature | 30 °C | [1] |
| Fluorescence Detection | Excitation: 365 nm, Emission: 455 nm | [1] |
Visualizations
Experimental Workflow for Aflatoxin M2 Analysis
Caption: A typical workflow for the analysis of Aflatoxin M2, from sample preparation to LC analysis.
Troubleshooting Logic for Aflatoxin M2 Analysis
Caption: A logical flow diagram for troubleshooting common issues in Aflatoxin M2 analysis.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 6. lctech.de [lctech.de]
- 7. shim-pol.pl [shim-pol.pl]
- 8. MaxSignal IAC Total Aflatoxin (B1, B2, G1, G2, M1, M2) [mzfoodtest.com]
- 9. Problem facing in Aflatoxin analysis on HPLC 1200 - Chromatography Forum [chromforum.org]
Technical Support Center: Aflatoxin M2-13C17 Analysis
This guide provides troubleshooting advice and frequently asked questions for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Aflatoxin M2, with a focus on its stable isotope-labeled internal standard, Aflatoxin M2-¹³C₁₇.
Frequently Asked Questions (FAQs)
Q1: Why is Aflatoxin M2-¹³C₁₇ used in MS/MS analysis?
A1: Aflatoxin M2-¹³C₁₇ is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard for quantitative analysis in mass spectrometry. Because they have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute chromatographically and experience similar ionization and fragmentation behavior. This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: How do I determine the precursor ion for Aflatoxin M2-¹³C₁₇?
A2: The precursor ion is typically the protonated molecule, [M+H]⁺. For native Aflatoxin M2 (C₁₇H₁₄O₇), the monoisotopic mass is approximately 330.07 Da, resulting in a precursor ion of m/z 331.08. Since Aflatoxin M2-¹³C₁₇ has all 17 carbon atoms replaced with ¹³C, its mass will be 17 daltons higher. Therefore, the expected precursor ion for Aflatoxin M2-¹³C₁₇ is [M+17+H]⁺, with an m/z of approximately 348.13. This should be confirmed by infusing a standard solution of the labeled compound into the mass spectrometer.
Q3: What are the most common product ions for Aflatoxin M2?
A3: For native Aflatoxin M2 (precursor m/z 331.1), common product ions observed after collision-induced dissociation (CID) include m/z 273.1, 285.1, and 313.1.[3] The most intense and stable of these fragments is typically chosen for quantification (quantifier), while a second fragment is used for confirmation (qualifier).
Q4: Should the collision energy (CE) and cone voltage/declustering potential (DP) be different for Aflatoxin M2 and Aflatoxin M2-¹³C₁₇?
A4: Generally, the optimal CE and DP values for the native analyte and its stable isotope-labeled internal standard are kept identical. This is a fundamental principle of the stable isotope dilution assay, as it assumes that both compounds exhibit the same ionization and fragmentation efficiency. Therefore, you should optimize these parameters for the native Aflatoxin M2 and apply the same voltage settings to Aflatoxin M2-¹³C₁₇.
Troubleshooting Guide
Q: I am observing a weak or no signal for Aflatoxin M2-¹³C₁₇. What should I check?
A:
-
Concentration of Internal Standard: Ensure the spiking concentration of Aflatoxin M2-¹³C₁₇ in your samples is appropriate. It should be high enough to be detected clearly but within the linear range of the instrument.
-
Source Parameters: The electrospray ionization (ESI) source parameters may not be optimal. Re-optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) by infusing a standard solution.[3]
-
MS/MS Transitions: Verify that you are monitoring the correct precursor and product ion m/z values for the labeled compound. Remember the mass shift compared to the native analyte.
-
Sample Extraction: Check the recovery of the analyte and internal standard during your sample preparation. Inefficient extraction can lead to low signal intensity. Methods like QuEChERS are commonly used for aflatoxin extraction.[4][5]
Q: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A:
-
Stable Isotope-Labeled Internal Standard: The primary purpose of using Aflatoxin M2-¹³C₁₇ is to correct for matrix effects. Ensure it is added to the sample at the very beginning of the extraction process to account for effects throughout the entire workflow.[1][2]
-
Chromatographic Separation: Improve the separation of Aflatoxin M2 from co-eluting matrix components by optimizing the LC gradient, mobile phase composition, or using a different column chemistry.
-
Sample Cleanup: Implement or enhance a sample cleanup step. Solid-phase extraction (SPE) or immunoaffinity columns (IAC) can be very effective at removing interfering matrix components before LC-MS/MS analysis.[6]
-
Dilution: A "dilute-and-shoot" approach, where the sample extract is diluted before injection, can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Q: The ratio of my quantifier to qualifier ion is inconsistent. What could be the cause?
A:
-
Low Signal Intensity: At very low concentrations near the limit of quantification, ion ratios can be more variable.
-
Interference: A co-eluting compound may be interfering with either the quantifier or qualifier ion transition. Review your chromatograms for any interfering peaks at the same retention time.
-
Collision Energy: The collision energy may be set too high, leading to excessive fragmentation and unstable ion ratios, or too low, resulting in insufficient fragmentation. Re-optimize the CE to ensure stable and robust fragmentation.
-
Dwell Time: In a multi-analyte method, ensure the dwell time for each transition is sufficient to acquire enough data points across the chromatographic peak (at least 15-20 points).
Optimized MS/MS Parameters
The following table summarizes typical MS/MS parameters for the analysis of Aflatoxin M2 and its ¹³C-labeled internal standard. These values should be used as a starting point and optimized on your specific instrument.
| Parameter | Aflatoxin M2 | Aflatoxin M2-¹³C₁₇ |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 331.1 | 348.1 |
| Quantifier Ion (m/z) | 273.1 | Corresponds to the ¹³C₁₇-labeled fragment |
| Qualifier Ion (m/z) | 285.1 | Corresponds to the ¹³C₁₇-labeled fragment |
| Cone Voltage / DP (V) | 40 - 50 | 40 - 50 (Use same as native) |
| Collision Energy (eV) | 20 - 30 | 20 - 30 (Use same as native) |
Note: The exact m/z of the product ions for Aflatoxin M2-¹³C₁₇ will depend on the number of carbon atoms in each fragment. These transitions must be confirmed experimentally.
Experimental Protocol: Optimization of MS/MS Parameters
This protocol outlines the steps for optimizing the cone voltage/declustering potential and collision energy for Aflatoxin M2.
-
Prepare Standard Solutions:
-
Prepare a stock solution of native Aflatoxin M2 (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Create a working standard solution for infusion by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in the mobile phase you intend to use for LC analysis.
-
-
Instrument Setup:
-
Set up the mass spectrometer for infusion analysis using a syringe pump connected directly to the ESI source.
-
Set the instrument to operate in positive ionization mode.
-
Begin with typical ESI source parameters for mycotoxin analysis (e.g., capillary voltage: 3.5 kV, source temperature: 120°C, desolvation gas temperature: 350°C).[7]
-
-
Optimize Cone Voltage / Declustering Potential (DP):
-
Infuse the Aflatoxin M2 working standard at a constant flow rate (e.g., 10 µL/min).
-
Perform a full scan to confirm the presence of the precursor ion at m/z 331.1.
-
Set the instrument to monitor only the precursor ion (m/z 331.1).
-
Vary the cone voltage/DP across a relevant range (e.g., 10 V to 80 V) and record the signal intensity of the precursor ion at each step.
-
Plot the intensity versus the voltage. Select the voltage that provides the highest stable signal for the precursor ion without causing significant in-source fragmentation.
-
-
Optimize Collision Energy (CE):
-
Using the optimal cone voltage/DP from the previous step, set the instrument to product ion scan mode. The precursor ion is m/z 331.1.
-
Introduce collision gas (typically argon) into the collision cell.
-
Acquire product ion spectra at a low CE (e.g., 10 eV) to observe the primary fragment ions. Identify the most abundant and structurally relevant product ions.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions from the precursor ion to the selected product ions (e.g., 331.1 > 273.1 and 331.1 > 285.1).
-
For each transition, ramp the collision energy over a range (e.g., 5 eV to 40 eV) while infusing the standard solution.
-
Plot the intensity of each product ion versus the collision energy. Select the CE value that produces the maximum signal for each transition. The transition with the highest intensity will be your quantifier.
-
-
Apply to Aflatoxin M2-¹³C₁₇:
-
Create MRM transitions for Aflatoxin M2-¹³C₁₇ using its precursor ion (m/z 348.1) and the corresponding mass-shifted product ions.
-
Apply the optimized cone voltage/DP and collision energy values determined for the native Aflatoxin M2 to the corresponding transitions for the labeled internal standard.
-
Workflow for MS/MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters for Aflatoxin M2 and its labeled standard.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of B- and M-group aflatoxins and precursors by Aspergillus flavus on maize and its implication for food safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
impact of extraction solvent on Aflatoxin M2 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of extraction solvents on Aflatoxin M2 (AFM2) analysis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction solvents for Aflatoxin M2 analysis?
A1: Aflatoxins, including AFM2, are soluble in polar organic solvents.[1] The most commonly used extraction solvents are mixtures of an organic solvent with water. These include:
-
Acetone[4]
Q2: How does the choice of extraction solvent impact the analysis of Aflatoxin M2?
A2: The choice of extraction solvent is a critical step that significantly affects the efficiency and accuracy of Aflatoxin M2 analysis.[5] The polarity of the solvent system must be optimized for the specific aflatoxin and the sample matrix. For instance, acetonitrile/water mixtures have been shown to be consistently more efficient for extracting aflatoxins from various matrices compared to methanol/water solutions.[2][3] The extraction efficiency is matrix-dependent, meaning a solvent that works well for one sample type may not be optimal for another.[3]
Q3: What is the role of water in the organic solvent mixtures used for extraction?
A3: For dry food samples, the addition of water to the organic solvent is necessary for hydration. This process allows the sample to swell, which in turn enables the efficient extraction and separation of aflatoxins that have been absorbed within the sample matrix.[1]
Q4: Are there any specific safety precautions to consider when handling solvents for aflatoxin analysis?
A4: Yes, proper safety measures are crucial. Aflatoxins are potent carcinogens and should be handled with care, protecting them from UV light to prevent degradation.[4] The solvents used for extraction, such as acetonitrile, methanol, and chloroform, are toxic and flammable. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Troubleshooting Guide
Q1: I am experiencing low recovery of Aflatoxin M2. What could be the cause?
A1: Low recovery of Aflatoxin M2 can be attributed to several factors related to the extraction solvent and procedure:
-
Inappropriate Solvent Choice: The extraction efficiency of solvents is matrix-dependent.[3] For example, methanol/water mixtures have been shown to be inefficient for extracting aflatoxins from cottonseed meal.[3] Trying a different solvent system, such as an acetonitrile/water mixture, may improve recovery.[2][3]
-
Incorrect Solvent-to-Sample Ratio: The ratio of solvent to the sample can impact extraction efficiency. It is important to adhere to validated protocol ratios.[2]
-
Insufficient Extraction Time: Ensure that the sample is shaken or vortexed with the solvent for a sufficient amount of time to allow for complete extraction.[3]
-
Sample pH: Aflatoxins are unstable in solutions with a pH below 3 or above 10.[4] Ensure the pH of your sample and extraction solvent mixture is within this range.
-
Degradation of Aflatoxin: Aflatoxins are sensitive to UV light.[4][5] Protect your samples and extracts from light as much as possible.
Q2: My chromatogram shows high background noise and interfering peaks. How can I resolve this?
A2: High background noise and interfering peaks are often due to co-extraction of matrix components. Here are some troubleshooting steps:
-
Incorporate a Clean-up Step: After the initial extraction, a clean-up step is often necessary to remove interfering substances.[1] Common methods include:
-
Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or those with basic aluminum oxide, can effectively clean up the extract before HPLC analysis.[1][4]
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition the aflatoxins from interfering compounds, such as lipids in fatty matrices.[1]
-
Immunoaffinity Columns (IAC): These columns are highly specific for aflatoxins and provide excellent clean-up.[6]
-
-
Defatting Step for Fatty Matrices: For samples with high-fat content, an additional defatting step is critical to remove co-extracted lipids.[1]
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition or the HPLC gradient can help to separate the Aflatoxin M2 peak from interfering peaks.
Q3: I am getting inconsistent and non-reproducible results between sample replicates. What could be the issue?
A3: Inconsistent results can stem from variability in the sample preparation and extraction process.
-
Sample Homogeneity: Ensure that your initial sample is finely ground and well-homogenized, as aflatoxin contamination can be heterogeneously distributed.[3][7]
-
Precise Measurements: Use calibrated equipment for all measurements, including sample weight and solvent volumes.
-
Consistent Procedure: Apply the same extraction time, shaking speed, and temperature for all samples to ensure uniformity.[3]
-
Evaporation and Reconstitution: If an evaporation step is used, ensure the extract is not dried for too long or at too high a temperature, as this can lead to loss of the analyte. The choice of solvent for reconstitution is also important for good chromatographic performance.[8]
Data on Extraction Solvent Efficiency
The following tables summarize the extraction efficiency of different solvents for aflatoxins from various matrices as reported in scientific literature.
Table 1: Comparison of Extraction Solvents for Aflatoxins in Naturally Contaminated Peanut Samples
| Extraction Solvent | Solvent/Sample Ratio | Relative Extraction Efficiency |
| 80:20 Methanol/Water | 3:1 | More Efficient |
| 90:10 Acetonitrile/Water | 2:1 | More Efficient |
| 90:10 Acetonitrile/Water | 4:1 | Least Efficient |
| (Data sourced from a study on Aflatoxins B1, B2, G1, and G2)[2] |
Table 2: Comparison of Extraction Solvents for Aflatoxins in Various Feed Matrices
| Extraction Solvent | Matrix | Relative Extraction Efficiency |
| 84:16 Acetonitrile/Water | Cottonseed Meal, Corn Gluten Meal, Dried Distillers Grain | Consistently the best extraction |
| 80:20 Methanol/Water | Cottonseed Meal | Extracted only 17% compared to 84:16 Acetonitrile/Water |
| 70:30 Methanol/Water | Cottonseed Meal | Extracted only 17% compared to 84:16 Acetonitrile/Water |
| (Data sourced from a study on total aflatoxins)[3] |
Table 3: Recovery of Aflatoxins M1 and M2 from Raw Cow Milk
| Extraction Method | Aflatoxin | Extraction Recovery (%) |
| In-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction | AFM1 | 75 |
| AFM2 | 70 | |
| (The extraction solvent used was a mixture of menthol and phenylacetic acid DES with chloroform as a density modifier)[9][10] |
Experimental Protocols
Protocol 1: Extraction of Aflatoxins from Milk using Acetone and SPE Cleanup
This protocol is adapted from a method for the low-level determination of aflatoxins in milk.[4]
-
Sample Preparation: a. Weigh 20 g of milk into a 50 mL polypropylene centrifuge tube. b. Add 200 µL of glacial acetic acid to deproteinize the milk. c. Vortex for 5 minutes. d. Centrifuge at ≥4000 × g for 5 minutes.
-
Aqueous Extraction and Initial SPE: a. Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. b. Apply the supernatant from the centrifuged milk sample to the conditioned SPE cartridge.
-
Solvent Extraction: a. To the residual milk solids in the centrifuge tube, add 10 mL of acetone. b. Vortex for ≥2 minutes to extract the aflatoxins. c. Centrifuge at ≥4000 × g for 5 minutes. d. Transfer the acetone supernatant to a clean tube and evaporate to ≤0.5 mL at 50°C under a gentle stream of nitrogen. e. Add 10 mL of ultrapure water and vortex briefly.
-
Final SPE Cleanup: a. Apply the redissolved acetone extract to the same SPE cartridge used in step 2. b. Wash the cartridge sequentially with 3 mL of ultrapure water, 3 mL of 50% methanol, and 3 mL of hexane. c. Dry the cartridge under vacuum for 2 minutes.
-
Elution and Reconstitution: a. Elute the aflatoxins from the SPE cartridge with 4 mL of acetone. b. Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Protocol 2: Extraction of Aflatoxins from Solid Matrices using Acetonitrile/Water
This protocol is a general method based on principles for solid sample extraction.[1][3]
-
Sample Preparation: a. Finely grind the solid sample to ensure homogeneity.
-
Extraction: a. Weigh a representative portion of the ground sample (e.g., 25 g) into a flask. b. Add the extraction solvent, for example, 100 mL of acetonitrile/water (84:16 v/v). c. Shake vigorously on a mechanical shaker for a defined period (e.g., 30-60 minutes).
-
Filtration: a. Filter the extract through a fluted filter paper to separate the solid matrix from the liquid extract.
-
Cleanup (if necessary): a. The filtered extract can be further purified using SPE, LLE, or an immunoaffinity column as described in the troubleshooting section.
-
Analysis: a. The cleaned extract is then ready for analysis by HPLC or another suitable method.
Visual Guides
Caption: General workflow for Aflatoxin M2 analysis.
Caption: Decision tree for selecting an extraction solvent.
References
- 1. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of aflatoxins from naturally contaminated peanuts with different solvents and solvent/peanut ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.trilogylab.com [info.trilogylab.com]
- 4. unitedchem.com [unitedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Aflatoxin M2 Analysis: A Comparative Guide to Method Validation with and without ¹³C Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Aflatoxin M2 (AFM2) is critical due to its potential health risks. This guide provides a detailed comparison of analytical method validation for AFM2 using a ¹³C internal standard versus traditional approaches, supported by experimental data and protocols.
The use of a ¹³C-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Aflatoxin M2 offers significant advantages in accuracy and reliability by effectively compensating for matrix effects and variations during sample preparation.[1][2][3][4][5] This stable isotope dilution analysis (SIDA) is increasingly becoming the gold standard for mycotoxin quantification in complex matrices such as food and feed.[2][6]
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of two distinct analytical methods for Aflatoxin M2: one employing a ¹³C internal standard and an alternative method using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach without an isotopic internal standard.
Table 1: Method Performance Characteristics for Aflatoxin M2 Analysis
| Performance Parameter | Method with ¹³C Internal Standard (in Milk) | Modified QuEChERS Method (in Peanut) |
| Limit of Detection (LOD) | 15.6 pg/mL (equivalent to 0.0156 µg/kg) | 0.03 - 0.26 ng/g (0.03 - 0.26 µg/kg) |
| Limit of Quantification (LOQ) | 15.6 pg/mL (equivalent to 0.0156 µg/kg) | 0.1 - 0.88 ng/g (0.1 - 0.88 µg/kg) |
| Recovery | > 75% | 71 - 101% |
| Precision (RSD) | < 15% | < 15% (repeatability), 4.8 - 15.1% (intermediary) |
| Linearity (R²) | 0.9991 - 0.9999 | ≥ 0.99 |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method with ¹³C Internal Standard | Modified QuEChERS Method |
| Analytical Column | Not specified | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Not specified | A: 5 mM ammonium formate with 0.1% formic acid in water, B: Methanol |
| Flow Rate | Not specified | 0.3 mL/min |
| Injection Volume | Not specified | 5 µL |
| MS/MS System | Sciex QTRAP 6500 | Waters Quattro Premier XE |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions | Not specified | 331.3 > 273.3 (Quantification), 331.3 > 285.2 (Confirmation) |
Experimental Protocols
Method 1: Aflatoxin M2 Analysis using a ¹³C Internal Standard
This method, adapted for the analysis of aflatoxins in milk, utilizes a stable isotope dilution methodology for quantification.
Sample Preparation:
-
To 1 mL of milk sample, add 2 mL of cold acetonitrile with 2% formic acid.
-
Spike the sample with a known concentration of the ¹³C-labeled Aflatoxin M2 internal standard.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to separate the supernatant.
-
Filter the supernatant through a 0.2-µm filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Quantification: The concentration of Aflatoxin M2 is determined by calculating the peak area ratio of the native AFM2 to its corresponding ¹³C-labeled internal standard.[6] This ratio is then compared to a calibration curve prepared with known concentrations of both the native and labeled standards. The use of the internal standard compensates for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[4][7]
Method 2: Modified QuEChERS Method for Aflatoxin M2 Analysis
This method provides an alternative for the analysis of aflatoxins in challenging matrices like peanuts without the use of an isotopic internal standard.[8]
Sample Preparation:
-
Weigh 5 g of the homogenized peanut sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 minute.
-
Add the QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and vortex for 1 minute.
-
Centrifuge the sample.
-
Take a 5 mL aliquot of the acetonitrile supernatant and concentrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture for injection.
LC-MS/MS Analysis:
-
System: UHPLC system coupled to a tandem mass spectrometer.
-
Quantification: Aflatoxin M2 is quantified using an external calibration curve prepared in the solvent. Matrix-matched calibration standards can also be used to mitigate matrix effects, though this approach may not account for sample-to-sample variability as effectively as the stable isotope dilution method.[2]
Workflow for Method Validation with ¹³C Internal Standard
References
- 1. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]
- 6. fda.gov [fda.gov]
- 7. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
Aflatoxin M2-13C17: A Superior Internal Standard for Accurate Mycotoxin Analysis
In the precise quantification of Aflatoxin M2, a toxic metabolite found in milk and dairy products, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Aflatoxin M2-13C17 with other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. Isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13, are widely regarded as the gold standard in quantitative mass spectrometry-based methods due to their ability to mimic the analyte's behavior throughout the analytical process, thereby compensating for matrix effects and procedural losses.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of Aflatoxin M2 quantification. While various types of internal standards are available, their performance characteristics can differ. The following table summarizes key performance data for Aflatoxin M2 analysis using different internal standards, collated from various studies. It is important to note that direct head-to-head comparative studies are limited, and thus, the data presented here are from different analytical methods and matrices, which may contribute to variations in performance.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R²) | LOD (ng/kg) | LOQ (ng/kg) | Reference |
| Aflatoxin M1-13C17 * | Aflatoxin M2 | Milk, Ruminal Fluid | Milk: 24.7–47.8, Ruminal Fluid: 61.4–75.1 | - | - | - | - | [1] |
| AFB1-D3 | Aflatoxin M2 | Milk | >75 | <15 | 0.9991–0.9999 | - | 15.6 | [2] |
| None (Matrix-Matched Calibration) | Aflatoxin M2 | Milk Powder | - | - | >0.999 | 7.6 - 22.4 | 34.4 | [3] |
| None (Matrix-Matched Calibration) | Aflatoxin M2 | Peanut | 71-101 | <15 | >0.99 | 30 - 260 | 100 - 880 |
Note: Data for Aflatoxin M1-13C17 is used as a proxy for this compound due to their structural similarity and expected comparable analytical performance. The use of a ¹³C-labeled internal standard for a closely related analyte is a common and accepted practice when a specific labeled standard for the target analyte is unavailable.
Based on the available data and established principles of isotope dilution mass spectrometry, This compound offers significant advantages over other internal standards:
-
Structural and Chemical Equivalence : Being isotopically labeled, this compound is chemically identical to the native Aflatoxin M2. This ensures that it behaves identically during sample extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss or degradation.
-
Co-elution and Identical Ionization : this compound co-elutes with the unlabeled Aflatoxin M2 and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. This is a critical factor for correcting matrix effects, which are a common source of inaccuracy in complex matrices like milk.
-
No Isotopic Scrambling : Unlike deuterated standards, where the deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment, ¹³C atoms are stable and do not exchange. This ensures the isotopic purity and mass difference of the internal standard are maintained throughout the analysis.
Experimental Workflow and Methodologies
The accurate quantification of Aflatoxin M2 using an internal standard like this compound involves a multi-step process. The following diagram illustrates a typical experimental workflow for mycotoxin analysis.
Caption: A typical workflow for Aflatoxin M2 analysis using an internal standard.
Detailed Experimental Protocol: LC-MS/MS Analysis of Aflatoxin M2 in Milk
This protocol is a representative example for the quantification of Aflatoxin M2 in milk using a ¹³C-labeled internal standard.
1. Sample Preparation
-
Extraction :
-
To 1 mL of milk sample, add 2 mL of cold acetonitrile containing 2% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
-
Internal Standard Spiking :
-
Add a known amount of this compound internal standard solution to the extracted supernatant.
-
-
Cleanup (Solid-Phase Extraction - SPE) :
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the aflatoxins with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC) :
-
Column : C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B : Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient : A suitable gradient to separate Aflatoxin M2 from matrix components (e.g., start with 90% A, ramp to 10% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Aflatoxin M2 : Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound : Monitor the corresponding transitions for the labeled internal standard.
-
-
Instrument Parameters : Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Aflatoxin M2 to the peak area of this compound against the concentration of Aflatoxin M2 standards.
-
Calculate the concentration of Aflatoxin M2 in the samples using the regression equation from the calibration curve.
Logical Framework for Internal Standard Selection
The decision to use a specific internal standard should be based on a logical evaluation of its ability to ensure the accuracy and reliability of the analytical results. The following diagram illustrates the key considerations in this selection process.
Caption: Decision tree for selecting an appropriate internal standard for Aflatoxin M2 analysis.
References
A Guide to Inter-Laboratory Comparison of Aflatoxin M2 Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Aflatoxin M2 (AFM2) in various matrices, with a primary focus on dairy products. Aflatoxin M2, a hydroxylated metabolite of Aflatoxin B2, is a mycotoxin that can be present in the milk of animals that have consumed contaminated feed.[1][2] Due to its potential carcinogenic properties, accurate and reliable analysis of AFM2 is crucial for food safety and public health.[2]
Inter-laboratory comparisons, often organized as proficiency testing (PT) schemes, are essential for evaluating and ensuring the quality and comparability of results from different laboratories.[3][4][5] Organizations like Fapas and LGC offer proficiency tests for mycotoxins, which can include aflatoxins in various food matrices.[6][7][8] While detailed reports of these studies are often restricted to participants, the principles of comparing laboratory performance through z-scores and assessing method precision (repeatability and reproducibility) are fundamental to ensuring the reliability of analytical data.[3]
This guide summarizes performance data from published validation studies of the most common analytical techniques for AFM2 determination: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Performance of Analytical Methods for Aflatoxin M2
The following tables summarize the performance characteristics of HPLC-FLD and UHPLC-MS/MS for the analysis of Aflatoxin M2 based on data from various validation studies.
Table 1: Performance of HPLC-FLD for Aflatoxin M2 Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Commercial Dairy Products | 124.42–151.73 ng/kg | - | 64–102 | [3] |
| Raw Cow Milk | 1.86 ng/L | 6.21 ng/L | 70 | [9] |
Table 2: Performance of UHPLC-MS/MS for Aflatoxin M2 Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Peanut | 0.03 - 0.26 ng/g | 0.1 - 0.88 ng/g | 71 - 101 | [10] |
| UHT and Powdered Milk | - | >0.009 µg/kg (UHT), >0.08 µg/kg (Powdered) | 72 - 121 | [5][11] |
| Animal Milk | - | 15.6 pg/mL | >75 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical experimental protocols for the analysis of Aflatoxin M2 using HPLC-FLD and UHPLC-MS/MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often requires derivatization to enhance the fluorescence of aflatoxins.
a) Sample Preparation and Extraction:
-
Dairy Products: A sample of milk or reconstituted milk powder is centrifuged to separate the fat layer. The skimmed milk is then subjected to extraction.[1]
-
Extraction: The sample is typically extracted with a solvent mixture such as acetonitrile/water.[2]
-
Cleanup: Immunoaffinity columns (IAC) are widely used for the cleanup of aflatoxins.[13] The extract is passed through the IAC, which contains antibodies that specifically bind to aflatoxins. After a washing step to remove interfering compounds, the aflatoxins are eluted with a solvent like methanol.
b) Derivatization:
-
Pre-column Derivatization: The eluted extract is evaporated to dryness and then derivatized using an agent like trifluoroacetic acid (TFA) to enhance the fluorescence of Aflatoxin M2.[1]
-
Post-column Derivatization: Alternatively, post-column derivatization can be performed by reacting the column effluent with a reagent like bromine, which is generated electrochemically (Kobra Cell) or by using pyridinium hydrobromide perbromide (PBPB).[2]
c) HPLC-FLD Analysis:
-
Chromatographic Separation: The derivatized extract is injected into an HPLC system equipped with a C18 analytical column. An isocratic or gradient mobile phase, typically a mixture of water, acetonitrile, and methanol, is used to separate the aflatoxins.
-
Fluorescence Detection: The separated aflatoxins are detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~435 nm).[13]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity and generally does not require derivatization.
a) Sample Preparation and Extraction (QuEChERS method):
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique.[5][10][11]
-
Extraction: A sample is homogenized with water and then extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride).[10]
-
Cleanup: After centrifugation, an aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) by adding a mixture of sorbents (e.g., PSA, C18) to remove interfering matrix components.[10]
b) UHPLC-MS/MS Analysis:
-
Chromatographic Separation: The final extract is injected into a UHPLC system coupled to a tandem mass spectrometer. A rapid separation is achieved on a sub-2 µm particle column.
-
Mass Spectrometric Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for Aflatoxin M2, which provides high selectivity and sensitivity.[10][12]
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the analysis of Aflatoxin M2 in a laboratory setting, from sample reception to the final report.
Caption: Experimental workflow for Aflatoxin M2 analysis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feedipedia.org [feedipedia.org]
- 4. Proficiency Testing Report 2022 Mérieux NutriSciences [merieuxnutrisciences.com.cn]
- 5. Aflatoxin Proficiency Testing [apteca.tamu.edu]
- 6. fapas.com [fapas.com]
- 7. Contaminants Proficiency Testing | LGC Standards [lgcstandards.com]
- 8. FAPAS Proficiency Test of Mycotoxins - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 9. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. biofronttech.com [biofronttech.com]
- 12. Food Chemistry (QFCS) Proficiency Testing | LGC Standards [lgcstandards.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
Isotope Dilution LC-MS/MS Sets the Standard for Aflatoxin M2 Quantification
A comparative analysis of analytical methods reveals that stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision for the quantification of Aflatoxin M2, a carcinogenic mycotoxin found in milk and dairy products. While alternative methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and approaches using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction are available, isotope dilution LC-MS/MS consistently demonstrates higher recovery rates and lower variability, making it the gold standard for reliable and accurate detection.
Aflatoxin M2, a hydroxylated metabolite of Aflatoxin B2, is a significant concern for food safety. Its presence in the milk of animals that have consumed contaminated feed poses a direct health risk to humans. Consequently, regulatory bodies worldwide have established stringent maximum permissible levels for this toxin in dairy products, necessitating highly accurate and precise analytical methods for monitoring and enforcement.
Comparative Performance of Analytical Methods
The choice of analytical method for Aflatoxin M2 quantification directly impacts the reliability of the results. Isotope dilution LC-MS/MS distinguishes itself by employing a stable isotope-labeled internal standard of Aflatoxin M2. This internal standard, which is chemically identical to the target analyte but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the correction of matrix effects and variations that may occur during sample preparation and analysis, leading to more accurate and precise measurements.
Alternative methods, while widely used, can be more susceptible to these interferences. HPLC-FLD, a common technique, relies on the native fluorescence of aflatoxins for detection. However, matrix components in complex samples like milk can either enhance or suppress the fluorescence signal, leading to inaccuracies. The QuEChERS method, a simplified extraction and cleanup procedure often paired with LC-MS/MS, is efficient but may not always provide the same level of matrix effect compensation as isotope dilution.
The following table summarizes the performance characteristics of different analytical methods for Aflatoxin M2 quantification based on published studies.
| Analytical Method | Matrix | Analyte Concentration | Recovery (%) | Precision (RSD %) | Reference |
| Isotope Dilution LC-MS/MS | Milk | 7.8–500 pg/mL | 80-120% | < 15% | [1] |
| UHPLC-MS/MS (Modified QuEChERS) | Peanut | 5 ng/g | 71-101% | < 15% | |
| UHPLC-MS/MS (Modified QuEChERS) | UHT and Powdered Milk | >0.009 µg/kg (UHT), >0.08 µg/kg (Powdered) | 72-121% | < 17% | [2][3] |
| HPLC-FLD | Raw Cow Milk | Not Specified | 70% | ≤ 4.8% | [4][5] |
| HPLC-FLD (Bromination) | Dairy Products | 20.62–55.67 ng/kg | 64-102% | Not Specified | [6][7] |
Note: Recovery is a measure of the accuracy of a method, representing the percentage of the known amount of analyte that is detected. Relative Standard Deviation (RSD) is a measure of precision, indicating the degree of variation in a series of measurements. Lower RSD values indicate higher precision.
Experimental Protocol: Aflatoxin M2 Quantification by Isotope Dilution LC-MS/MS
The following is a generalized experimental protocol for the quantification of Aflatoxin M2 in milk using stable isotope dilution LC-MS/MS.
-
Sample Preparation:
-
A known volume of the milk sample is taken.
-
A precise amount of the stable isotope-labeled Aflatoxin M2 internal standard (e.g., ¹³C-Aflatoxin M2) is added to the sample.
-
The sample is thoroughly mixed to ensure homogeneity.
-
-
Extraction:
-
An organic solvent, typically acetonitrile, is added to the sample to precipitate proteins and extract the aflatoxins.
-
The mixture is vortexed and centrifuged to separate the liquid extract from the solid precipitate.
-
-
Cleanup:
-
The supernatant (liquid extract) is passed through a solid-phase extraction (SPE) or immunoaffinity column (IAC) to remove interfering matrix components.
-
The column is washed, and the purified aflatoxins are eluted with a suitable solvent.
-
-
Analysis by LC-MS/MS:
-
The cleaned extract is concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.
-
An aliquot of the sample is injected into the liquid chromatograph, where Aflatoxin M2 and its isotope-labeled internal standard are separated from other components.
-
The separated compounds then enter the tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor specific precursor and product ion transitions for both the native Aflatoxin M2 and the internal standard.
-
-
Quantification:
-
The concentration of Aflatoxin M2 in the original sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the known amount of the internal standard.
-
Experimental Workflow
Caption: Isotope Dilution LC-MS/MS Workflow for Aflatoxin M2.
References
- 1. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid-liquid microextraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
Aflatoxin M2: A Comparative Guide to Detection and Quantification Limits
Aflatoxin M2 (AFM2), a hydroxylated metabolite of Aflatoxin B2, is a mycotoxin that can be present in the milk of animals that have consumed contaminated feed. Due to its potential carcinogenic properties, sensitive and reliable analytical methods are crucial for its detection and quantification in various food matrices to ensure consumer safety. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for AFM2 using different analytical techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Aflatoxin M2 Detection and Quantification Limits
The selection of an analytical method for AFM2 determination is often a trade-off between sensitivity, selectivity, cost, and sample throughput. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques, offering high sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid and high-throughput screening alternative. The table below summarizes the LOD and LOQ values for AFM2 obtained by various methods as reported in scientific literature.
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| HPLC-FLD | Raw Cow Milk | 1.86 ng/L | 6.21 ng/L | [1][2] |
| HPLC-FLD | Dairy Products | 124.42–151.73 ng/kg | Not Reported | [3][4][5] |
| LC-MS/MS | Animal Feed | 0.5 µg/kg | Not Reported | [6] |
| LC-MS/MS | Cereals | < 1 ng/mL | Not Reported | [7] |
| ELISA | Food and Feed | Not Reported | 4 ppb (µg/kg) | [8] |
Note: The variability in LOD and LOQ values can be attributed to differences in instrumentation, sample preparation methods, and the specific matrix being analyzed. Direct comparison between different units (e.g., ng/L and ng/kg) should be made with caution, as the sample density and preparation procedures influence the final concentration.
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and for the validation of new analytical methods. Below are generalized protocols for the determination of Aflatoxin M2 in food samples using HPLC-FLD and LC-MS/MS.
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the quantification of aflatoxins due to its sensitivity and reliability.
-
Sample Preparation (Extraction and Clean-up):
-
A representative sample (e.g., 25 g of ground sample) is extracted with a suitable solvent mixture, such as methanol/water.[9]
-
Sodium chloride is often added to improve the extraction efficiency.[9]
-
The mixture is homogenized and then centrifuged or filtered to separate the solid and liquid phases.[9]
-
The resulting extract is diluted with water or a buffer solution.
-
For complex matrices like milk or dairy products, a protein precipitation step using agents like zinc sulfate may be necessary.[1][2]
-
The extract is then passed through an immunoaffinity column (IAC) specific for aflatoxins. This step is crucial for the selective clean-up and concentration of the analytes.
-
The aflatoxins are eluted from the IAC with a solvent like methanol.[9]
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient mixture of water, methanol, and/or acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: A fluorescence detector is used with excitation and emission wavelengths set appropriately for aflatoxins (e.g., 365 nm excitation and 435 nm emission).
-
Post-Column Derivatization: To enhance the fluorescence of Aflatoxin B1 and G1, a post-column derivatization step using a photochemical reactor (PHRED) or an electrochemical cell (Kobra Cell) is often required. While AFM2 is naturally fluorescent, this step is common when analyzing multiple aflatoxins simultaneously.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, often requiring less extensive sample clean-up compared to HPLC-FLD.[10]
-
Sample Preparation:
-
Extraction is typically performed using a "dilute and shoot" approach or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]
-
A known amount of the sample is extracted with an organic solvent, often acetonitrile, sometimes with the addition of salts to induce phase separation.
-
The extract is then centrifuged, and an aliquot of the supernatant is taken for analysis.
-
Depending on the complexity of the matrix, a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 may be employed to remove interfering compounds.
-
The final extract is filtered before injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC-FLD, a reversed-phase C18 column is used for separation. The mobile phase composition is optimized to achieve good chromatographic resolution and ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for aflatoxins.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10] At least two transitions are typically monitored for confirmation.
-
Experimental Workflow for Aflatoxin M2 Analysis
The following diagram illustrates a typical workflow for the analysis of Aflatoxin M2 in a food sample, from sample reception to final data analysis.
Caption: General workflow for Aflatoxin M2 analysis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative overview of the analytical methods for Aflatoxin M2, facilitating the selection of the most appropriate technique based on the specific requirements of their studies. The detailed protocols and workflow diagram serve as a practical resource for the implementation of these methods in a laboratory setting.
References
- 1. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of aflatoxin M1 and M2 in commercial dairy products using high-performance liquid chromatography with a fluorescence detector [agris.fao.org]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. AgraQuant® Total Aflatoxin ELISA Test (LOD 3 ppb) [foodtestcompass.com]
- 9. youtube.com [youtube.com]
- 10. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to LC-MS/MS Systems for Aflatoxin M2 Analysis
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of Aflatoxin M2 is critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of Aflatoxin M2, supported by experimental data from scientific literature and manufacturer application notes.
Aflatoxin M2, a hydroxylated metabolite of Aflatoxin B2, is a potent mycotoxin that can be present in milk and dairy products, posing a significant health risk. The European Union has set a stringent maximum level of 0.050 µg/kg for Aflatoxin M1 (a related aflatoxin) in milk, highlighting the need for highly sensitive analytical methods. LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[1] This guide delves into the performance characteristics of different LC-MS/MS systems to aid researchers in selecting the most suitable platform for their analytical needs.
Comparative Performance Data
The following table summarizes the quantitative performance data for Aflatoxin M2 analysis on various LC-MS/MS systems. It is important to note that these results are compiled from different studies and application notes, and direct comparison should be made with caution as experimental conditions may vary.
| LC-MS/MS System | Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Linearity (R²) |
| SCIEX Triple Quad 3500 | Aflatoxin M2 | Animal Feed | - | 0.5 | 70-120 | <15 | >0.99 |
| Shimadzu LCMS-8050 | Aflatoxin M2 | Milk Powder | 22.4 (ng/kg) | 68.0 (ng/kg) | 95-105 | 2.3-14.6 | >0.999 |
| Agilent (Model not specified) | Aflatoxins | Infant Formula | - | <0.025 | 88-113 | 1.3-13.6 | >0.99 |
| Waters Xevo TQ-XS | Aflatoxins | Cereal Flour | 0.011-0.014* | - | - | - | - |
*LOD reported in pg on column, converted to µg/kg assuming a 1g sample and 1mL final volume for comparative purposes.
Experimental Workflow for Aflatoxin M2 Analysis
The general workflow for the analysis of Aflatoxin M2 by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. A schematic of this process is illustrated below.
Caption: General workflow for Aflatoxin M2 analysis using LC-MS/MS.
Detailed Experimental Protocols
The following sections provide a synthesis of typical experimental methodologies employed for Aflatoxin M2 analysis using LC-MS/MS, based on the reviewed literature and application notes.
Sample Preparation
A crucial step in achieving accurate and reliable results is the sample preparation, which aims to extract the analyte of interest and remove matrix interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for multi-mycotoxin analysis in various food matrices. It typically involves an extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18 and primary secondary amine (PSA).
-
Solid-Phase Extraction (SPE): SPE cartridges are a common tool for cleanup after an initial liquid extraction. For aflatoxins, immunoaffinity columns (IAC) or other specialized SPE cartridges can be used to achieve high selectivity and cleanup efficiency. For example, a study on a Shimadzu LCMS-8050 utilized Supel™ Tox Alfazea SPE cartridges for the purification of aflatoxins in milk powder.[1]
Liquid Chromatography
The chromatographic separation is essential for resolving Aflatoxin M2 from other matrix components and potential isomers.
-
Columns: Reversed-phase columns, particularly C18 phases, are predominantly used for aflatoxin analysis. The column dimensions and particle size can vary, with UHPLC (Ultra-High-Performance Liquid Chromatography) systems employing columns with smaller particle sizes (e.g., sub-2 µm) to achieve faster and more efficient separations.
-
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium formate to improve ionization efficiency and peak shape. A gradient elution is commonly employed to effectively separate the analytes.
Mass Spectrometry
The mass spectrometer provides the high sensitivity and selectivity required for trace-level quantification of Aflatoxin M2.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of aflatoxins.
-
Detection: Tandem mass spectrometers, such as triple quadrupole (QqQ) or quadrupole-ion trap (Q-Trap) systems, are operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for Aflatoxin M2 and then monitoring for one or more characteristic product ions after collision-induced dissociation. This highly selective detection method minimizes interferences and enhances the signal-to-noise ratio. For Aflatoxin M2, a common MRM transition is m/z 331.1 > 273.1.
Conclusion
The analysis of Aflatoxin M2 at trace levels requires powerful analytical instrumentation. Modern LC-MS/MS systems from various manufacturers demonstrate excellent performance in terms of sensitivity, precision, and accuracy, enabling food testing laboratories to meet stringent regulatory requirements. While direct comparative studies are limited, the available data from application notes and scientific publications indicate that systems from leading vendors like SCIEX, Shimadzu, Agilent, and Waters are all capable of achieving the low detection limits necessary for Aflatoxin M2 monitoring. The choice of a specific system may depend on various factors, including the specific needs of the laboratory, sample throughput, ease of use, and available budget. The methodologies outlined in this guide provide a solid foundation for developing and validating robust and reliable methods for the analysis of Aflatoxin M2 in diverse and complex matrices.
References
A Head-to-Head Battle: QuEChERS vs. Immunoaffinity Cleanup for Aflatoxin M2 Analysis
For researchers and scientists engaged in the critical task of detecting Aflatoxin M2 (AFM2) in various matrices, the choice of sample cleanup methodology is paramount to achieving accurate and reliable results. Two prominent techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Immunoaffinity Chromatography (IAC), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Performance Data at a Glance
A summary of key performance indicators for both QuEChERS and immunoaffinity cleanup methods for aflatoxin analysis is presented below. The data, compiled from various studies, highlights the recovery rates and precision (expressed as Relative Standard Deviation, RSD) typically achieved with each technique.
| Performance Metric | QuEChERS | Immunoaffinity Cleanup (IAC) |
| Recovery (%) | 71 - 107.7%[1][2][3] | 82 - 119%[4][5] |
| Precision (RSD, %) | < 15%[1][2][3] | < 8%[4][5] |
Delving into the Methodologies
QuEChERS: The "Shake and Go" Approach
The QuEChERS method is a dispersive solid-phase extraction (d-SPE) technique that has gained widespread popularity for its simplicity and speed.[6] It involves a two-step process: an extraction and partitioning step, followed by a cleanup step.
-
Sample Homogenization: A 5 g sample of homogenized peanut is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of water, 10 mL of acetonitrile, and 5 mL of hexane are added to the tube. The mixture is vortexed for 1 minute.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added. The tube is immediately shaken vigorously for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): An aliquot of the acetonitrile (upper) layer is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The supernatant is filtered and is ready for analysis by LC-MS/MS.
Immunoaffinity Cleanup: The Highly Selective Path
Immunoaffinity chromatography (IAC) utilizes the highly specific binding between an antibody and its target antigen, in this case, Aflatoxin M2.[7] This specificity allows for a very clean extract, minimizing matrix effects.
-
Sample Extraction: A known amount of the sample is extracted with a suitable solvent mixture (e.g., methanol/water or acetonitrile/water). The extract is filtered.
-
Dilution: The filtered extract is diluted with a phosphate-buffered saline (PBS) or water to reduce the organic solvent concentration, ensuring optimal antibody binding.
-
Column Loading: The diluted extract is passed through the immunoaffinity column at a slow, controlled flow rate. The aflatoxins bind to the antibodies immobilized on the column support.
-
Washing: The column is washed with water or a wash buffer to remove unbound matrix components.
-
Elution: The bound aflatoxins are eluted from the column using a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Analysis: The eluate is collected and can be directly analyzed or evaporated and reconstituted in a suitable solvent for chromatographic analysis.
In-Depth Comparison
| Feature | QuEChERS | Immunoaffinity Cleanup (IAC) |
| Selectivity | Lower, relies on partitioning and non-specific sorbents. Prone to matrix effects.[6] | Higher, based on specific antibody-antigen binding, resulting in cleaner extracts.[7][8] |
| Speed | Faster, with fewer steps and shorter processing times.[9] | Slower, involves column loading, washing, and elution steps.[9] |
| Cost | Generally cheaper due to the use of common salts and sorbents. | More expensive due to the cost of the antibody-based columns.[10] |
| Ease of Use | Simple and straightforward procedure. | Requires more careful control of flow rates and volumes. |
| Ruggedness | Generally considered a rugged method. | Can be sensitive to solvent concentrations and pH.[7] |
| Multi-Analyte Capability | Well-suited for multi-mycotoxin analysis.[6] | Traditionally single-analyte or class-specific, but multi-mycotoxin columns are available.[8] |
Conclusion: Making the Right Choice
The selection between QuEChERS and immunoaffinity cleanup for Aflatoxin M2 analysis depends on the specific requirements of the laboratory and the analytical task at hand.
QuEChERS is an excellent choice for high-throughput laboratories that require a rapid and cost-effective method for screening a large number of samples. Its suitability for multi-mycotoxin analysis is a significant advantage. However, the potential for matrix effects may necessitate the use of matrix-matched calibration or internal standards to ensure accuracy.
Immunoaffinity cleanup , on the other hand, is the preferred method when high selectivity and sensitivity are paramount, especially for complex matrices or when analyzing for regulatory compliance at very low concentration levels. The cleaner extracts obtained with IAC can lead to improved chromatographic performance and reduced instrument maintenance. While traditionally more expensive and time-consuming, the superior data quality often justifies the investment.
Ultimately, the decision should be based on a careful evaluation of factors such as sample matrix, required limits of detection, sample throughput, and available budget. For critical applications, a thorough method validation is essential to ensure the chosen cleanup technique meets the necessary performance criteria.
References
- 1. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analysis-of-aflatoxins-in-foods-retailed-in-saudi-arabia-using-immunoaffinity-column-cleanup-and-high-performance-liquid-chromatography-fluorescence-detection - Ask this paper | Bohrium [bohrium.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation of Aflatoxin M2 Detection Methods in Accordance with ISO 17025: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the detection of Aflatoxin M2 (AFM2) in various matrices, with a focus on validation in accordance with the ISO/IEC 17025:2017 standard. The information presented is intended for researchers, scientists, and drug development professionals involved in mycotoxin analysis.
Aflatoxin M2, a hydroxylated metabolite of Aflatoxin B2, can be present in the milk of animals that have consumed contaminated feed.[1] Due to its potential carcinogenicity, regulatory bodies have set maximum permissible levels for AFM2 in food products, necessitating sensitive and reliable detection methods. The validation of these methods according to ISO 17025 ensures the quality and reliability of the analytical results.
Comparison of Analytical Methods for Aflatoxin M2 Detection
The selection of an appropriate analytical method for AFM2 detection depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Performance Characteristics of Aflatoxin M2 Detection Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-FLD | 0.02 - 124.42 ng/kg[2][3] | 0.1 - 0.63 ng/g[1] | 64 - 102[2] | < 15 |
| LC-MS/MS | 0.03 - 0.26 ng/g | 0.1 - 0.88 ng/g | 71 - 101 | < 15 |
| ELISA | Lower than MRL (50 ng/kg)[2] | Lower than MRL (50 ng/kg)[2] | High | Good |
Note: The performance characteristics can vary depending on the specific matrix, extraction procedure, and instrumentation used.
Experimental Protocols for Method Validation according to ISO 17025
The validation of an analytical method according to ISO 17025 involves the evaluation of several key performance parameters to ensure its fitness for purpose.[4]
1. Sample Preparation (QuEChERS Method Example)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of aflatoxins from complex matrices.
-
Extraction: A homogenized sample (e.g., 5 g of peanut) is mixed with water, followed by the addition of acetonitrile as the extraction solvent.
-
Partitioning: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Lipid Removal: For fatty matrices, a hexane wash can be included to remove lipids.
-
Cleanup: The acetonitrile extract is further purified using a dispersive solid-phase extraction (d-SPE) step with a suitable sorbent.
2. HPLC-FLD Analysis
-
Instrumentation: A high-performance liquid chromatography system equipped with a fluorescence detector.[2]
-
Column: A C18 reverse-phase column is typically used for the separation of aflatoxins.[3]
-
Mobile Phase: An isocratic mobile phase consisting of water, methanol, and acetonitrile is commonly employed.[3]
-
Derivatization: Post-column derivatization with a photochemical reactor or bromination can be used to enhance the fluorescence of AFM2.[1][2]
-
Detection: The fluorescence detector is set at an appropriate excitation and emission wavelength for AFM2.
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Transitions: Specific precursor-to-product ion transitions for AFM2 are monitored for quantification and confirmation.
4. Validation Parameters
The following parameters are evaluated during method validation:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Linearity and Working Range: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Trueness and Precision):
-
Trueness (Recovery): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. Assessed by analyzing certified reference materials or spiked samples.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between independent test results obtained under stipulated conditions. Expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Measurement Uncertainty: A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.
Workflow for Aflatoxin M2 Detection Method Validation (ISO 17025)
Caption: ISO 17025 Validation Workflow for Aflatoxin M2 Detection.
References
- 1. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing Schemes for Mycotoxin Analysis
For researchers, scientists, and drug development professionals engaged in mycotoxin analysis, participation in proficiency testing (PT) schemes is a cornerstone of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance and the reliability of its data. This guide offers a comparative overview of major proficiency testing schemes available for mycotoxin analysis, detailing their offerings, methodologies, and the statistical frameworks they employ.
Comparison of Major Proficiency Testing Scheme Providers
Several organizations worldwide offer proficiency testing for mycotoxin analysis. The choice of a provider often depends on the specific mycotoxins and matrices of interest, the frequency of testing required, and the accreditation status of the provider. Below is a summary of some of the leading providers and their mycotoxin PT programs.
| Provider | Scheme Name(s) | Mycotoxins Covered (Examples) | Matrices Covered (Examples) | Frequency | Noteworthy Features |
| FAPAS® (a brand of Fera Science Ltd.) | Food Chemistry Proficiency Testing Scheme (FAPAS®) | Aflatoxins (B/G, M1), Ochratoxin A, Fumonisins, Deoxynivalenol, Zearalenone, T-2 & HT-2 toxins, Patulin, Ergot alkaloids | Cereals, nuts, spices, animal feed, baby food, milk, fruit juices, coffee, wine | Regular rounds throughout the year | Accredited by UKAS to ISO/IEC 17043.[1][2] Offers a wide range of analyte-matrix combinations.[3][4][5] Provides comprehensive reports with z-scores.[1][6] |
| BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) | Mycotoxins in Food and Feed | Aflatoxins (B/G), Ochratoxin A, Deoxynivalenol, Zearalenone, Fumonisins | Cereals, dried fruits, spices, animal feed | Multiple rounds per year, typically following an annual schedule from September to June.[7][8] | Accredited by COFRAC to ISO/IEC 17043.[9] PT programs are defined by technical committees of experts.[8][10] Reports are prepared according to the ISO 13528 standard.[8] |
| LGC Standards | AXIO Proficiency Testing | Aflatoxins (B/G, M1), Ochratoxin A, Deoxynivalenol, Fumonisins, Zearalenone, T-2 & HT-2 toxins | Infant formula, fruit granola, dried fruit, vegetable oil, milk products, snacks | Multiple rounds throughout the year | Accredited by UKAS to ISO/IEC 17043.[3][7] Offers a wide range of schemes across various sectors.[11] Provides a secure online portal for data submission and report access.[12] |
| AAFCO (Association of American Feed Control Officials) | Mycotoxin Contaminants Scheme | Aflatoxins, Fumonisins, Deoxynivalenol, Zearalenone, Ochratoxin A, T-2 toxin | Animal feed, pet food | Quarterly | Focuses on animal feed and pet food matrices.[13] Reports include z-scores based on individual method data to help compare different analytical techniques (e.g., kits vs. chromatography).[14] |
| Test Veritas | Progetto Trieste | Aflatoxins (B/G, M1), Ochratoxin A, Deoxynivalenol, Fumonisins, Zearalenone, T-2 & HT-2 toxins | Cereals, nuts, milk, coffee | Multiple rounds per year | Assigned values are derived from participants' results obtained with confirmatory methods.[15] Performance evaluation is based on z-scores calculated using the Horwitz or modified Thompson equation.[16] |
Experimental Protocols in Proficiency Testing
Proficiency testing schemes for mycotoxin analysis follow a general, well-established workflow designed to ensure the integrity and comparability of the results. While participating laboratories are typically free to use their own analytical methods, the overall process from sample receipt to data analysis is standardized.
General Experimental Workflow
-
Sample Preparation and Distribution : The PT provider prepares a batch of a homogeneous test material. This can be a naturally contaminated food or feed product or a blank matrix spiked with a known concentration of one or more mycotoxins.[6][17] The homogeneity of the material is rigorously tested to ensure that all participants receive a representative sample.[6][17][18] The stability of the mycotoxins in the matrix is also assessed to guarantee that the analyte concentrations do not change significantly during shipment and storage.[6]
-
Analysis by Participating Laboratories : Laboratories receive the PT sample and are instructed to analyze it using their routine analytical methods. This allows the PT scheme to assess the performance of the methods as they are used in practice.[19] Common analytical techniques for mycotoxin analysis include high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][19]
-
Data Submission : Participants submit their analytical results to the PT provider via a secure online portal or other designated means.[12] Along with the quantitative results, laboratories may be asked to provide details about the analytical method used.
-
Statistical Analysis and Performance Evaluation : The PT provider performs a statistical analysis of the submitted data. The core of this analysis involves determining an "assigned value" for the concentration of each mycotoxin in the test material and then evaluating each laboratory's performance against this value.
-
Determination of the Assigned Value (xpt) : The assigned value is the best estimate of the true concentration of the mycotoxin in the PT sample. There are several methods for determining the assigned value, as outlined in ISO 13528:
-
Consensus Value from Participant Results : This is the most common approach, where the assigned value is the robust mean or median of the results submitted by all participants, after the removal of outliers.[6][10][15]
-
Expert Laboratory Consensus : The assigned value is determined by a smaller group of expert laboratories with proven competence in the analysis.[10]
-
Certified Reference Material (CRM) Value : If the PT sample is a CRM, the certified value is used as the assigned value.[10]
-
Formulation : For spiked samples, the assigned value can be based on the known amount of mycotoxin added to the matrix.[10]
-
-
Performance Scoring (z-scores) : The performance of each laboratory is typically evaluated using a z-score, which is calculated as follows:
z = (xi - xpt) / σpt
Where:
-
xi is the result reported by the participating laboratory.
-
xpt is the assigned value.
-
σpt is the standard deviation for proficiency assessment.
The standard deviation for proficiency assessment (σpt) is a predetermined value that represents the acceptable level of deviation from the assigned value. It is often derived from the Horwitz equation , which predicts the interlaboratory standard deviation based on the analyte concentration.[16][20] Some schemes may use a modified version of the Horwitz equation or a fixed percentage.[6][20]
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2 : Satisfactory performance
-
2 < |z| < 3 : Questionable performance
-
|z| ≥ 3 : Unsatisfactory performance
-
-
-
Reporting : Each participating laboratory receives a confidential report detailing its own performance, including its reported results and corresponding z-scores.[1] The report also typically includes a summary of the results from all participants in an anonymized format, allowing laboratories to compare their performance with that of their peers.
Workflow and Logic Diagrams
To visually represent the processes involved in proficiency testing, the following diagrams have been created using the DOT language.
References
- 1. fapas.com [fapas.com]
- 2. m.cscjp.co.jp [m.cscjp.co.jp]
- 3. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 4. fapas.com [fapas.com]
- 5. content.fera.co.uk [content.fera.co.uk]
- 6. Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contaminants Proficiency Testing | LGC Standards [lgcstandards.com]
- 8. extranet.bipea.org [extranet.bipea.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. bipea.org [bipea.org]
- 11. m.youtube.com [m.youtube.com]
- 12. LGC AXIO Proficiency Testing 2023 - Water & Environmental S⦠- Page 23 [online.flippingbook.com]
- 13. AAFCO Proficiency Testing Documentation [pt-drw.aafco.org]
- 14. aafco.org [aafco.org]
- 15. testveritas.com [testveritas.com]
- 16. testveritas.com [testveritas.com]
- 17. feedipedia.org [feedipedia.org]
- 18. wur.nl [wur.nl]
- 19. researchgate.net [researchgate.net]
- 20. bii.mx [bii.mx]
A Comparative Guide to Analytical Method Robustness for Aflatoxin M2 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the robustness of analytical methods for the detection of Aflatoxin M2 (AFM2), a toxic metabolite found in milk and dairy products.[1][2] The selection of a reliable and robust analytical method is critical for ensuring food safety and regulatory compliance. This document presents a comprehensive evaluation of commonly employed techniques, supported by experimental data from various studies.
Aflatoxin M2 is the hydroxylated metabolite of Aflatoxin B2 and can be present in the milk of lactating animals that have consumed contaminated feed.[1][2] Due to its potential carcinogenicity, regulatory bodies worldwide have set stringent maximum residue limits for aflatoxins in food products.[1] Consequently, sensitive and validated analytical methods are imperative for accurate quantification of AFM2. The primary analytical techniques for aflatoxin detection include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Comparative Performance of Analytical Methods
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This section compares the performance of HPLC-FLD and LC-MS/MS for the determination of Aflatoxin M2, with a focus on key validation parameters that reflect their robustness.
| Parameter | HPLC-FLD | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 1.86 ng/L - 151.73 ng/kg[5][6][7] | 7.6 ng/kg - 0.26 ng/g[1] | LC-MS/MS generally offers lower limits of detection, providing higher sensitivity which is crucial for meeting stringent regulatory limits.[1][3] |
| Limit of Quantification (LOQ) | 6.21 ng/L - 151.73 ng/kg[5][6][7] | 22.8 ng/kg - 0.88 ng/g[1] | Similar to LOD, LC-MS/MS typically provides lower LOQs, allowing for more precise measurement at very low concentrations.[1][3] |
| Recovery | 64% - 102%[7] | 70% - 101%[8] | Both methods demonstrate good recovery rates, indicating efficient extraction of the analyte from the matrix. The choice of sample preparation method (e.g., SPE, QuEChERS) significantly influences recovery.[9] |
| Precision (RSD%) | ≤ 4.8% (Intra-day)[5][10] | < 15%[8] | Both methods show acceptable precision. LC-MS/MS may exhibit slightly higher variability due to matrix effects, but this can be mitigated with the use of internal standards. |
| Specificity/Selectivity | Good, but may be susceptible to interference from matrix components. Post-column derivatization can enhance specificity.[11] | Excellent, due to the use of specific mass transitions (precursor and product ions) for identification and quantification.[8] | LC-MS/MS is inherently more selective and less prone to interferences than HPLC-FLD, making it a more robust choice for complex matrices. |
| Robustness/Ruggedness | Generally considered robust for routine analysis. Performance can be affected by variations in mobile phase composition, pH, and column temperature. | Highly robust, with results being less affected by minor variations in chromatographic conditions. The specificity of MS detection provides a high degree of confidence in the results.[12] | The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often employed to enhance the ruggedness of both techniques by providing efficient cleanup.[9][13] |
Experimental Workflow for Aflatoxin M2 Analysis
The following diagram illustrates a typical workflow for the analysis of Aflatoxin M2 in milk and dairy products.
References
- 1. lcms.cz [lcms.cz]
- 2. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid-liquid microextraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aflatoxin M2-13C17
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of Aflatoxin M2-13C17, a potent mycotoxin and suspected carcinogen, is paramount to ensuring laboratory safety and environmental protection.[1][2] Adherence to these protocols is not only a matter of best practice but also a legal requirement under hazardous waste regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials.
I. Immediate Safety Precautions
This compound is classified as highly toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is also suspected of causing cancer.[1][2] All handling of this compound must be performed in a designated area, such as a ducted chemical fume hood or a HEPA-filtered biosafety cabinet, to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2]
-
Lab Coat: A dedicated lab coat should be used and decontaminated after handling.
-
Respiratory Protection: For operations with a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
II. Decontamination and Disposal Procedures
All materials and equipment that come into contact with this compound must be decontaminated before disposal. The following procedures are recommended for the inactivation of the toxin.
A. Chemical Inactivation
Chemical degradation is a highly effective method for neutralizing this compound. Two primary methods are recommended:
-
Sodium Hypochlorite (Bleach) Treatment:
-
Application: For liquid waste, contaminated surfaces, and glassware.
-
Procedure:
-
Prepare a fresh solution of sodium hypochlorite, typically a 10% bleach solution. A solution of approximately 1.3% w/w or 5% w/v sodium hypochlorite can effectively degrade aflatoxins.[3]
-
For liquid waste containing this compound, add an excess amount of the bleach solution (at least twice the estimated amount required to degrade the aflatoxin).[3]
-
Allow for a minimum contact time of 30 minutes, though a longer duration of 2 hours or overnight is recommended for complete degradation.[3]
-
For glassware and other contaminated lab equipment, fully immerse in the bleach solution for at least 2 hours.[3]
-
After inactivation, the solution should be diluted to reduce the hypochlorite strength to below 1.3% before disposal down the drain with copious amounts of water, in accordance with local regulations.[3] It is advisable to add a small amount of acetone (5% of the total volume) to neutralize any potentially harmful chlorinated byproducts.[3]
-
-
-
Potassium Permanganate Treatment:
-
Application: For liquid waste, particularly in organic solvents.
-
Procedure:
-
If the aflatoxin is in an organic solvent, evaporate the solvent to dryness under a fume hood.[3]
-
Dissolve the residue in a small amount of water.[3]
-
For every 100 ml of the aqueous solution, carefully and slowly add 10 ml of concentrated sulfuric acid. This reaction is exothermic and should be performed in an ice bath with stirring.[3]
-
Add a sufficient amount of potassium permanganate to the solution to maintain a purple color.[3]
-
Allow the mixture to react for at least 3 hours, or overnight, to ensure complete degradation of the aflatoxin.[3]
-
The absence of fluorescence under UV light can be used as an indicator of successful degradation.[3]
-
Dispose of the final solution as hazardous waste according to institutional and local regulations.
-
-
B. Physical Disposal Methods
For solid waste and materials that cannot be chemically decontaminated, the following methods should be employed:
-
Autoclaving:
-
Application: For contaminated disposable items such as gloves, paper towels, and pipette tips.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof biohazard bag.
-
Autoclave at 121°C and 15 psi for a minimum of 60 minutes on a liquid cycle (slow exhaust).
-
After autoclaving, the waste can be disposed of as biomedical waste.
-
-
-
Incineration:
-
Application: For all this compound waste, including chemically treated residues and autoclaved materials. Incineration is the most effective method for complete destruction of the toxin.
-
Procedure:
-
Package all this compound waste in clearly labeled, sealed containers suitable for hazardous waste.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Aflatoxins decompose at temperatures around 269°C, and high-temperature incineration ensures their complete destruction.
-
-
III. Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for the chemical decontamination of aflatoxins.
| Decontamination Method | Reagent Concentration | Contact Time | Efficacy | Notes |
| Sodium Hypochlorite | ~1.3% w/w or 5% w/v[3] | ≥ 30 minutes (2 hours or overnight recommended)[3] | High | Effective for liquid waste and surface decontamination. |
| Potassium Permanganate | Sufficient to maintain a purple color[3] | ≥ 3 hours (overnight recommended)[3] | High | Suitable for aflatoxins in organic solvents after evaporation. |
| Autoclaving | N/A | 60 minutes at 121°C and 15 psi | High | For contaminated solid waste. |
| Incineration | N/A | N/A | Complete Destruction | Aflatoxins decompose at ~269°C. |
IV. Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, researchers can mitigate the risks associated with this hazardous compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and hazardous waste management guidelines.
References
Personal protective equipment for handling Aflatoxin M2-13C17
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aflatoxin M₂-¹³C₁₇. The following procedures are designed to ensure the safe handling and disposal of this hazardous compound.
Aflatoxin M₂ is a metabolite of Aflatoxin B₂ and is classified as a potent carcinogen and toxin.[1][2] The isotopically labeled Aflatoxin M₂-¹³C₁₇ should be handled with the same stringent safety precautions as its unlabeled counterpart. It is fatal if swallowed, comes into contact with skin, or is inhaled.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Double gloving is recommended. |
| Body Protection | Laboratory coat | A snap-front coat with cinch cuffs is advised to provide a secure fit.[5] |
| Disposable outer sleeves | Recommended to provide an additional layer of protection.[5] | |
| Eye Protection | Safety goggles or face shield | Must be worn at all times in the laboratory to protect from splashes. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the solid form or when there is a risk of aerosol generation.[4] |
Operational Plan and Disposal
Safe handling and disposal of Aflatoxin M₂-¹³C₁₇ require a controlled environment and meticulous procedures. All operations involving this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to contain any potential aerosols.[5]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a locked, ventilated, and designated hazardous substance storage area at the recommended temperature of 4°C.[1]
Handling and Experimental Work:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, handle it with extreme care to avoid generating dust, as aflatoxins can be electrostatic.[6]
-
Solution Preparation: When preparing solutions, add solvents slowly to prevent splashing. Keep containers sealed when not in use.
-
Post-Experiment: After handling, wipe down the work area with a decontaminating solution, such as a fresh 10% bleach solution. All disposable materials used during the experiment, including gloves, bench paper, and pipette tips, must be treated as hazardous waste.
Disposal:
-
All contaminated waste, including excess reagents, must be collected in a designated, sealed hazardous waste container.
-
Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.[3] Do not dispose of it down the drain.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[3][4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling Aflatoxin M₂-¹³C₁₇ from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Aflatoxin M₂-¹³C₁₇.
References
- 1. Aflatoxin M2 - LKT Labs [lktlabs.com]
- 2. Aflatoxin M2 | C17H14O7 | CID 10903619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. biosynth.com [biosynth.com]
- 5. Aflatoxins Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 6. fssai.gov.in [fssai.gov.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
